1-Cyclopentylpiperidin-3-amine
Description
Properties
IUPAC Name |
1-cyclopentylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679002 | |
| Record name | 1-Cyclopentylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-80-9 | |
| Record name | 1-Cyclopentyl-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopentylpiperidin-3-amine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-Cyclopentylpiperidin-3-amine
Authored by a Senior Application Scientist
Introduction: Strategic Importance of the this compound Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and vital nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with a cyclopentyl group, a common lipophilic moiety that can enhance binding affinity and metabolic stability, the resulting this compound structure becomes a highly valuable intermediate for drug discovery and development programs.
This guide provides a comprehensive technical overview of the primary and most field-proven pathways for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the rationale behind reagent selection, and the practical considerations for executing these syntheses with high efficiency and purity. The methodologies described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature.
Part 1: Retrosynthetic Analysis and Core Strategy
The most logical and industrially scalable approach to constructing this compound involves forming the N-cyclopentyl bond as the final key step. This strategy leverages commercially available and relatively inexpensive starting materials.
A retrosynthetic disconnection at the N-C (cyclopentyl) bond immediately identifies the two primary synthons: 3-Aminopiperidine and Cyclopentanone . This disconnection points directly to a reductive amination reaction, a robust and widely employed transformation for C-N bond formation.[2]
Caption: Retrosynthetic analysis of this compound.
Part 2: The Cornerstone of Synthesis: Reductive Amination
Reductive amination is the most effective and reliable method for preparing this compound.[3] The reaction proceeds in two fundamental stages:
-
Imine/Enamine Formation: The nucleophilic primary amine of 3-aminopiperidine attacks the electrophilic carbonyl carbon of cyclopentanone. This is typically performed under mildly acidic conditions to catalyze the dehydration of the resulting hemiaminal intermediate, forming a transient iminium ion.[4]
-
Reduction: The iminium ion is then immediately reduced in situ by a selective hydride-donating agent to yield the final tertiary amine product.[5]
The elegance of this "one-pot" strategy lies in its efficiency; the intermediate iminium ion is highly reactive towards reduction but the starting ketone is not, allowing for all reagents to be combined at the outset.[6]
Causality Behind Reagent Selection
The success of a reductive amination hinges on the judicious choice of the reducing agent. While several options exist, they are not interchangeable, and their selection has profound implications for yield, purity, and operational simplicity.
| Reagent | Mechanism & Rationale | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective hydride donor. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing the starting ketone but highly effective at reducing the protonated iminium intermediate.[5] | High selectivity, mild reaction conditions, excellent functional group tolerance, commercially available and easy to handle. | Stoichiometric use, generates borate waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | Similar to NaBH(OAc)₃ in its selectivity for iminiums over ketones. Its use has declined due to the extreme toxicity of cyanide byproducts, especially if the reaction pH drops too low.[6] | Highly selective. | Extreme toxicity risk (HCN gas) , requires careful pH control. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | The imine formed in situ is hydrogenated over a heterogeneous catalyst. This method is highly atom-economical.[7][8] | Atom-economical ("green" chemistry), catalyst can often be recovered and reused, scalable. | Requires specialized hydrogenation equipment (pressure vessel), potential for side reactions (e.g., debenzylation if other groups are present), catalyst poisoning can be an issue.[9] |
Caption: General mechanism of reductive amination.
Validated Experimental Protocol: Direct Synthesis
This protocol describes a reliable, lab-scale synthesis of this compound hydrochloride. The dihydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the freebase oil.[11]
Materials:
-
3-Aminopiperidine dihydrochloride (1 eq.)
-
Cyclopentanone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Triethylamine (TEA) (2.2 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminopiperidine dihydrochloride (1 eq.).
-
Amine Liberation & Carbonyl Addition: Suspend the starting material in dichloromethane (approx. 0.1 M concentration). Add triethylamine (2.2 eq.) to neutralize the hydrochloride salts and liberate the free amine. Stir for 10-15 minutes at room temperature. Add cyclopentanone (1.1 eq.) via syringe.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures the reaction does not proceed too rapidly. The reaction is typically stirred at room temperature for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation of Freebase: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically an oil. Purification can be achieved via column chromatography if necessary, but is often clean enough for the final salt formation.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl (2.2 eq., e.g., 2M in diethyl ether) dropwise with vigorous stirring.
-
Final Product Isolation: The dihydrochloride salt will precipitate as a solid. Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound dihydrochloride as a white to off-white solid.
Part 3: The Protected Route - A Strategy for Enhanced Purity
In some instances, particularly during complex multi-step syntheses, employing a protecting group strategy can prevent side reactions and simplify purification. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under reductive amination conditions and its facile removal under acidic conditions.
The workflow involves three distinct stages: protecting the piperidine nitrogen, performing the reductive amination on the exocyclic amine, and finally, deprotecting to reveal the target compound.
Caption: Workflow for the protected synthesis pathway.
Validated Protocol: N-Boc Protection of 3-Aminopiperidine
This protocol is adapted from standard procedures for Boc protection of amines.[12]
Materials:
-
3-Aminopiperidine (1 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)
-
Sodium hydroxide (NaOH) (1.1 eq.)
-
Ethanol or Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolution: Dissolve 3-aminopiperidine (1 eq.) in a mixture of ethanol and water (e.g., 9:1 ratio) in a flask and cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: While maintaining the temperature, add di-tert-butyl dicarbonate (1.05 eq.) followed by the dropwise addition of an aqueous solution of sodium hydroxide (1.1 eq.). The pH should be maintained between 11 and 12.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-3-aminopiperidine, which can often be used in the next step without further purification.
The subsequent reductive amination and deprotection steps would follow the logic of the direct synthesis protocol, with the final deprotection typically achieved using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
Part 4: Alternative Synthetic Considerations
While reductive amination is the superior method, a brief mention of alternative strategies is warranted for completeness.
-
Direct N-Alkylation: The reaction of 3-aminopiperidine with a cyclopentyl halide (e.g., cyclopentyl bromide) is a theoretical possibility. However, this method is plagued by a lack of selectivity. The initial product, this compound, is itself a nucleophile and can react further, leading to complex mixtures and low yields of the desired product. This pathway is generally avoided.[5]
-
Synthesis from 1-Cyclopentylpiperidin-3-one: An alternative approach would be to start with 1-cyclopentylpiperidin-3-one and introduce the amine functionality at the 3-position. This could be achieved via reductive amination using ammonia or an ammonia equivalent.[13] This route is viable but depends on the availability and cost of the starting ketone, which is generally less accessible than 3-aminopiperidine.
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through the reductive amination of cyclopentanone with 3-aminopiperidine . The use of sodium triacetoxyborohydride as the reducing agent provides an optimal balance of safety, selectivity, and operational simplicity, making it the method of choice for both research and process development. For syntheses requiring exceptional purity or involving sensitive substrates, a Boc-protection strategy offers a robust, albeit longer, alternative. These field-proven methodologies provide a clear and scalable blueprint for accessing this valuable chemical intermediate.
References
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Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
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Yadav, J. S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]
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Singh, S., et al. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]
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Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
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Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]
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Zuo, Z., et al. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. Available at: [Link]
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de la Fuente, M. C., et al. (2011). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Ley, S. V., et al. (2016). The Expanding Utility of Continuous Flow Hydrogenation. ResearchGate. Available at: [Link]
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SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. Available at: [Link]
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Zhang, Y., et al. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]
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Li, H., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]
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de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
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physicochemical properties of 1-Cyclopentylpiperidin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentylpiperidin-3-amine: Implications for Drug Discovery and Development
Introduction
In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial biological activity to a viable therapeutic agent. Central to this progression is a deep understanding of a compound's physicochemical properties. These intrinsic characteristics—governing how a molecule behaves in various environments—dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Neglecting these foundational parameters often leads to costly late-stage failures. This guide provides a senior application scientist's perspective on the core , a scaffold representative of many contemporary small-molecule discovery programs. We will dissect not only the "what" of these properties but the "why" and "how"—exploring the causality behind experimental choices and providing field-proven methodologies for their determination.
Core Molecular Attributes
The foundational step in characterizing any compound is to define its fundamental molecular properties. These attributes are the basis from which all other physicochemical behaviors are derived. For this compound, the key identifiers are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1215295-80-9 (Free Base) | [3] |
| Molecular Formula | C₁₀H₂₀N₂ | Calculated |
| Molecular Weight | 168.28 g/mol | Calculated |
The structure reveals a tertiary amine within the piperidine ring, N-substituted with a cyclopentyl group, and a primary amine at the 3-position of the piperidine ring. This arrangement, featuring two basic centers and a moderately sized lipophilic moiety (the cyclopentyl group), immediately suggests a complex interplay between aqueous solubility and membrane permeability.
Ionization Behavior (pKa)
The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It quantifies the strength of an acid or, in this case, the conjugate acids of our basic nitrogens. The pKa value dictates the extent of ionization at a given pH, which profoundly influences solubility, absorption across biological membranes, binding to the target receptor, and metabolic stability.[4][5]
For this compound, there are two basic nitrogen atoms that will be protonated at physiological pH. The predicted pKa value reflects the equilibrium of the most basic nitrogen.
| Parameter | Predicted Value | Significance |
| pKa | 11.07 ± 0.20 | [3] |
This high pKa value is characteristic of aliphatic amines and indicates that the compound will be predominantly in its positively charged, protonated form in most physiological environments, including the blood (pH ~7.4) and the small intestine. This has direct consequences: high aqueous solubility is expected, but passive diffusion across lipid membranes may be limited.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a gold-standard and highly precise technique for pKa measurement.[6][7] It directly measures changes in pH as a titrant is added, allowing for the determination of the inflection point where the analyte is 50% ionized.
Causality: The principle rests on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration of a base with a strong acid, the concentration of the protonated base [BH+] equals the concentration of the free base [B]. At this point, the pH of the solution is equal to the pKa of the conjugate acid.
Methodology:
-
System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a solution of constant ionic strength (e.g., 0.15 M KCl).
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using a calibrated burette or automatic titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). For a more accurate determination, a derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point.
Lipophilicity Assessment (logP)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[8]
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] For drug candidates, a balanced logP (typically between 1 and 3) is often sought to ensure sufficient membrane permeability without compromising aqueous solubility.
While no experimental logP value for this compound is readily available in the searched literature, its structure suggests a moderate lipophilicity. The cyclopentyl and piperidine hydrocarbon frameworks contribute to lipophilicity, while the two polar amine groups enhance hydrophilicity.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for measuring logP, though it can be time-consuming.[8][10]
Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases at equilibrium. n-Octanol is used as a surrogate for biological lipid membranes due to its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Partitioning: In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Then, allow the phases to separate completely, which may require centrifugation to break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each phase is required for accurate quantification.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Solubility Profile
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[11] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[12] In discovery, a target solubility of >60 µg/mL is often considered a good goal.[11] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput measurement used for initial screening.[13]
-
Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is a lower-throughput but more definitive measurement, crucial for pre-formulation.[14]
Given the basic nature of this compound (pKa ~11), its aqueous solubility is expected to be highly pH-dependent, being significantly higher at lower pH values where it is fully protonated.
Experimental Protocol: Thermodynamic Solubility Determination
This method determines the equilibrium solubility by allowing excess solid to equilibrate with the solvent over an extended period.
Causality: The method ensures that the solution is truly saturated and in equilibrium with the most stable solid form of the compound, providing a definitive value for solubility under specific conditions (e.g., pH, temperature).
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a plateau in concentration, typically 24-72 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard calibration curve for the compound. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]
-
Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Synthesis and Conclusion
While a specific synthesis for this compound was not detailed in the provided search results, compounds of this class are commonly synthesized via multi-step sequences. A plausible route involves the reductive amination of N-protected-3-piperidone with cyclopentylamine, followed by deprotection. Alternatively, strategies involving the alkylation of 3-aminopiperidine could be employed.[15] The accessibility of these starting materials makes this scaffold readily explorable in discovery campaigns.
References
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Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). PubMed. [Link]
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In vitro solubility assays in drug discovery - PubMed. (n.d.). PubMed. [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). BioPharma Trend. [Link]
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Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). PharmaTutor. [Link]
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What are the physicochemical properties of drug? - LookChem. (2023, December 13). LookChem. [Link]
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Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]
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LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). University of Louisiana Monroe. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research. [Link]
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Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). National Center for Biotechnology Information. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
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Introduction: The Strategic Value of the Substituted 3-Aminopiperidine Scaffold
An In-depth Technical Guide to 1-Cyclopentylpiperidin-3-amine (CAS 1215295-80-9)
The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Within this class, the 3-aminopiperidine motif is of particular importance, serving as a key chiral building block in pharmaceuticals such as the DPP-4 inhibitor Alogliptin and the JAK inhibitor Tofacitinib.
This guide focuses on a specific, yet strategically important derivative: This compound (CAS: 1215295-80-9). The introduction of an N-cyclopentyl group is a common tactic in drug design to modulate critical physicochemical properties. Cycloalkyl groups can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and provide a conformational anchor to optimize binding affinity.[3][4]
As this molecule is primarily a building block for further elaboration, this whitepaper is structured not as a review of its direct biological effects, but as a comprehensive technical resource for scientists intending to incorporate it into their research. We will delve into its core properties, provide field-tested synthetic strategies, predict its analytical characterization, and discuss its potential applications in discovery programs.
Section 1: Physicochemical and Structural Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. While extensive experimental data for this specific compound is not widely published, we can consolidate known information and provide expert predictions based on its structural components.
Molecular Structure
The structure consists of a piperidine ring substituted at the 1-position with a cyclopentyl group and at the 3-position with a primary amine.
Caption: Chemical Structure of this compound.
Core Properties
The following table summarizes the key computed and known properties of the molecule. These values are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1215295-80-9 | [5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂ | [8] |
| Molecular Weight | 168.28 g/mol | [8] |
| Predicted XLogP3 | ~1.5 - 2.0 | Analog-based Prediction |
| Predicted pKa (basic) | ~9.5 - 10.5 (piperidine N), ~9.0 - 10.0 (amino N) | Analog-based Prediction |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General Amine Properties |
Section 2: Recommended Synthetic Strategies
The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, based on extensive precedent in amine synthesis, we can outline two robust and reliable protocols. The choice between these routes depends on starting material availability, scale, and desired purity profile.
Primary Recommended Route: Reductive Amination
Reductive amination is arguably the most efficient and widely used method for preparing N-alkylated amines in medicinal chemistry.[1][2][9] It is a one-pot reaction that proceeds under mild conditions, typically offering high yields and minimizing the formation of over-alkylated byproducts common in direct alkylation.[9][10]
The strategy involves the reaction of a primary amine (3-aminopiperidine) with a ketone (cyclopentanone) to form an intermediate imine/enamine, which is then reduced in situ by a selective reducing agent.
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (1.0 eq). Note: If using a salt form like the dihydrochloride, first neutralize with a suitable base (e.g., 2.2 eq of Et₃N) in the reaction solvent.
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) to a concentration of approximately 0.1-0.5 M.
-
Carbonyl Addition: Add cyclopentanone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[11]
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the imine intermediate.
-
Reduction: In a single portion, add a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) is highly recommended as it is selective for the imine over the ketone and does not reduce aldehydes or ketones at an appreciable rate.[10]
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (with 1% NH₄OH) to afford the pure this compound.
Alternative Route: Direct N-Alkylation
Direct N-alkylation offers a more classical approach, reacting 3-aminopiperidine with a cyclopentyl electrophile.[12] While conceptually simple, this method carries a higher risk of forming undesired byproducts, including dialkylation of the primary amine or quaternization of the piperidine nitrogen, and requires careful control of stoichiometry and conditions.[13]
Detailed Experimental Protocol:
-
Setup: To a solution of 3-aminopiperidine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[13]
-
Alkylating Agent: Slowly add cyclopentyl bromide or iodide (1.0-1.2 eq) to the stirring suspension. Using a syringe pump for slow addition can help minimize side reactions.[13]
-
Reaction: Heat the mixture to 50-70°C and stir overnight, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography as described in the reductive amination protocol.
Section 3: Predictive Spectroscopic Characterization
For a researcher who has synthesized this molecule, confirmation of its structure is paramount. Based on its constituent parts, we can predict the key features of its NMR and Mass spectra.
| Technique | Predicted Spectroscopic Features |
| ¹H NMR | Cyclopentyl Protons: A series of complex multiplets expected between ~1.2-2.5 ppm. The methine proton attached to the nitrogen will be further downfield. Piperidine Protons: A complex set of multiplets from ~1.5-3.5 ppm. Protons alpha to the nitrogen atoms will be the most downfield. Amine Protons (NH₂): A broad singlet, typically between ~1.5-3.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Signal Count: Expect 10 unique carbon signals in a decoupled spectrum, assuming chiral center induces asymmetry. Chemical Shifts: Signals for the cyclopentyl group carbons are expected in the aliphatic region (~25-45 ppm), while the piperidine ring carbons will appear from ~25-60 ppm. Carbons adjacent to nitrogen (C-N) will be the most downfield in this region. |
| Mass Spec (ESI+) | Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ is expected at m/z = 169.17. Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclopentyl group or cleavage of the piperidine ring. |
Section 4: Applications in Drug Discovery
This compound is not an end-product but a versatile starting point. Its value lies in the strategic combination of the biologically relevant 3-aminopiperidine core and the property-modulating N-cyclopentyl group.
-
Scaffold for Library Synthesis: The primary amine at the 3-position is a synthetic handle for a multitude of chemical transformations. It can be readily acylated, sulfonated, or used in further reductive aminations to build diverse libraries of compounds for screening. This modularity is highly valuable in the lead discovery phase.[14]
-
Modulation of Physicochemical Properties: The N-cyclopentyl group provides a balance of lipophilicity and conformational rigidity. Compared to smaller (e.g., N-methyl) or more flexible (e.g., N-butyl) substituents, the cyclopentyl moiety can optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, potentially improving oral bioavailability and reducing metabolic breakdown.
-
Vector for Target Engagement: The piperidine ring itself serves as a rigid scaffold to project the 3-position substituent and the N-cyclopentyl group into specific binding pockets of a target protein. The stereochemistry at the C3 position can be critical for achieving potent and selective biological activity.[1]
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An In-Depth Technical Guide to the Potential Biological Activity of 1-Cyclopentylpiperidin-3-amine
Foreword: Unveiling the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold" in drug discovery. This guide delves into the untapped potential of a specific, yet under-explored derivative: 1-Cyclopentylpiperidin-3-amine. By dissecting its structural features and drawing logical inferences from a wealth of structure-activity relationship (SAR) data on related compounds, we will lay out a comprehensive roadmap for investigating its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical framework, but also actionable experimental protocols to unlock the therapeutic promise of this intriguing molecule.
The Molecular Architecture: A Blend of Proven Moieties
The structure of this compound combines two key features that suggest a high potential for biological activity: the 3-aminopiperidine core and the N-cyclopentyl substituent.
-
The 3-Aminopiperidine Core: The 3-aminopiperidine moiety is a well-established pharmacophore present in several marketed drugs.[2] A notable example is Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The primary amine at the 3-position is crucial for its interaction with the target enzyme. This precedent strongly suggests that this compound could exhibit similar inhibitory activity against DPP-4 or other enzymes that recognize a primary amine within a cyclic scaffold.
-
The N-Cyclopentyl Substituent: The cyclopentyl group attached to the piperidine nitrogen significantly influences the molecule's physicochemical properties. It increases lipophilicity compared to a simple N-methyl or N-ethyl group, which can enhance membrane permeability and oral bioavailability. Furthermore, the size and shape of the cyclopentyl group can play a critical role in receptor binding, potentially conferring selectivity for specific targets. The metabolic stability of the piperidine scaffold is often dependent on the functionalization near the nitrogen atom.[3]
Postulated Biological Activities and Mechanistic Hypotheses
Based on the structural features and existing literature on related piperidine derivatives, we can postulate several potential biological activities for this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The structural similarity to the core of DPP-4 inhibitors like alogliptin is the most compelling starting point for investigation.
-
Hypothesis: The primary amine at the 3-position of the piperidine ring of this compound can form key interactions with the active site of the DPP-4 enzyme, leading to its inhibition. The N-cyclopentyl group will occupy a hydrophobic pocket, influencing the potency and selectivity of the interaction.
-
Potential Therapeutic Application: Type 2 Diabetes Mellitus.
Anticancer Activity
Arylpiperazine derivatives, which share the core piperidine ring, have shown promise as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis.[4] The piperidine scaffold itself is present in numerous anticancer drugs.[1]
-
Hypothesis: this compound may exert cytotoxic effects on cancer cells through various mechanisms, such as inhibition of key kinases, modulation of signaling pathways involved in cell proliferation and apoptosis, or interference with DNA replication.
-
Potential Therapeutic Application: Various forms of cancer.
Central Nervous System (CNS) Activity
The piperidine moiety is a common feature in drugs targeting the CNS. The lipophilic N-cyclopentyl group could facilitate crossing the blood-brain barrier.
-
Hypothesis: this compound may act as a ligand for various CNS receptors, such as dopamine, serotonin, or sigma receptors. This could lead to a range of pharmacological effects, including antidepressant, antipsychotic, or neuroprotective activities. For instance, flmodafinil, a dopamine reuptake inhibitor, contains a piperidine-like morpholine ring.
-
Potential Therapeutic Application: Depression, schizophrenia, neurodegenerative diseases.
Antimicrobial and Antifungal Activity
Derivatives of 4-aminopiperidine have been identified as novel antifungal agents that target ergosterol biosynthesis.[5] This suggests that the aminopiperidine scaffold has potential in combating microbial infections.
-
Hypothesis: this compound may possess antimicrobial or antifungal properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with other vital cellular processes.
-
Potential Therapeutic Application: Bacterial and fungal infections.
A Roadmap for Investigation: Experimental Protocols
To systematically evaluate the postulated biological activities of this compound, a tiered approach to experimentation is recommended.
Initial Screening: Broad-Based Cellular and Enzyme Assays
The initial phase should involve a broad screening panel to identify the most promising areas of activity.
Objective: To determine the inhibitory potential of this compound against the DPP-4 enzyme.
Methodology:
-
Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, this compound, and a known DPP-4 inhibitor (e.g., Alogliptin) as a positive control.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the different concentrations of the test compound and the positive control to their respective wells. d. Incubate for a pre-determined time at 37°C. e. Initiate the reaction by adding the Gly-Pro-p-nitroanilide substrate. f. Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Lines: A representative panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Reagents: Cell culture medium, fetal bovine serum, this compound, a known anticancer drug (e.g., Doxorubicin) as a positive control, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and the positive control for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).
Objective: To determine the minimum concentration of this compound that inhibits the growth of various microorganisms.
Methodology:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Reagents: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), this compound, and standard antibiotics/antifungals as positive controls.
-
Procedure: a. Prepare a two-fold serial dilution of this compound in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates at the appropriate temperature and duration for each microorganism.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that shows no visible growth.
Secondary and Mechanistic Studies
Based on the results of the initial screening, more focused secondary assays should be conducted to elucidate the mechanism of action.
Caption: Proposed mechanism of DPP-4 inhibition by this compound.
Caption: Experimental workflow for investigating the anticancer mechanism of action.
Quantitative Data Summary
All quantitative data from the proposed experiments should be meticulously recorded and summarized for comparative analysis.
| Assay | Parameter | This compound | Positive Control |
| DPP-4 Inhibition | IC50 (nM) | To be determined | e.g., Alogliptin: ~6 nM |
| Anticancer (MCF-7) | GI50 (µM) | To be determined | e.g., Doxorubicin: ~0.05 µM |
| Anticancer (A549) | GI50 (µM) | To be determined | e.g., Doxorubicin: ~0.1 µM |
| Antimicrobial (S. aureus) | MIC (µg/mL) | To be determined | e.g., Vancomycin: ~1 µg/mL |
| Antifungal (C. albicans) | MIC (µg/mL) | To be determined | e.g., Fluconazole: ~0.5 µg/mL |
Conclusion and Future Directions
This compound represents a molecule of significant interest at the crossroads of established pharmacophores. Its structural components suggest a high probability of biological activity, with DPP-4 inhibition, anticancer, CNS, and antimicrobial effects being the most promising avenues for exploration. The experimental framework outlined in this guide provides a robust and logical pathway for systematically evaluating these possibilities. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships of piperidine derivatives, paving the way for the design of next-generation therapeutics.
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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solubility profile of 1-Cyclopentylpiperidin-3-amine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Cyclopentylpiperidin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted piperidine derivative of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles governing its solubility in organic solvents. It further details a robust experimental workflow for the systematic determination of its solubility, ensuring data integrity and reproducibility. Predictive models, including the concept of Hansen Solubility Parameters (HSP), are discussed as a theoretical framework to guide solvent selection. This guide is intended to be a practical resource for scientists, enabling them to understand, predict, and experimentally determine the solubility of this compound and structurally related compounds in various organic media.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For piperidine derivatives, a common scaffold in medicinal chemistry, understanding their solubility behavior is paramount.[1] this compound, with its distinct structural features—a secondary amine, a piperidine ring, and a cyclopentyl group—presents a unique solubility profile that necessitates a systematic investigation. This guide provides the theoretical and practical framework for such an investigation.
Theoretical Framework for Solubility
The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.
2.1. Molecular Structure and Polarity
This compound possesses both polar and non-polar characteristics:
-
Polar Features : The secondary amine group (-NH-) and the nitrogen atom in the piperidine ring can act as hydrogen bond donors and acceptors, respectively. This contributes to its solubility in polar protic and aprotic solvents.
-
Non-Polar Features : The cyclopentyl group and the hydrocarbon backbone of the piperidine ring are lipophilic, favoring interactions with non-polar solvents through van der Waals forces.
The overall solubility will be a balance between these competing features. Generally, aliphatic amines are soluble in a wide range of organic solvents.[2]
2.2. Hansen Solubility Parameters (HSP) as a Predictive Tool
Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by dissecting the total cohesive energy of a substance into three components:
-
δd (Dispersion forces) : Arising from temporary dipoles.
-
δp (Polar forces) : Stemming from permanent dipoles.
-
δh (Hydrogen bonding forces) : Resulting from the exchange of protons.[3][4][5]
Experimental Determination of Solubility
A precise and reproducible experimental protocol is essential for establishing the solubility profile of this compound. The following section details a robust gravimetric method, a widely accepted technique for solubility determination.[2]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
Oven or rotary evaporator
3.2. Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration : Place the vial in a temperature-controlled environment and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]
-
Sample Collection : Cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration : To remove any suspended micro-particles, filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, dry container.[6]
-
Gravimetric Analysis :
-
Determine the mass of the filtered solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).[2]
-
Once the solvent is completely removed, dry the container with the solute residue to a constant weight in an oven at a temperature below the boiling point of the amine.
-
Reweigh the container to determine the mass of the dissolved this compound.[2]
-
-
Calculation of Solubility : The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100
Solubility can also be expressed in other units such as molarity (mol/L).
3.4. Alternative Analytical Techniques
For more rapid or high-throughput solubility screening, other analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC) : A calibration curve of the compound can be used to determine its concentration in a saturated solution. This is particularly useful for complex mixtures.[7][8]
-
Gas Chromatography (GC) : GC can also be used for the quantification of amines in solution, providing good separation and sensitivity.[9][10]
Predicted Solubility Profile and Solvent Selection
Based on the principles of "like dissolves like" and the structural features of this compound, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols.[11][12] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can interact favorably with the amine protons.[11] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, and the non-polar parts of the amine will interact with the ether's alkyl groups.[13] |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have some polarity and can interact with the amine. |
| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar cyclopentyl and piperidine rings will have favorable interactions, but the polar amine group may limit solubility. |
| Non-Polar | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capability of the amine group will lead to poor miscibility with non-polar aliphatic solvents.[1] |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental workflow, researchers and drug development professionals can systematically approach solvent selection and formulation development for this and related piperidine derivatives. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data critical for advancing chemical and pharmaceutical research.
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. (2023-01-25). [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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4-Cyclopentylpiperazin-1-amine. PubChem. [Link]
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LAB 3 - ALCOHOLS AND AMINES. Chemistry LibreTexts. (2025-07-21). [Link]
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Hansen Solubility Parameters for Selection of Green Extraction Solvents. ResearchGate. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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Analysis of primary, secondary and tertiary amines. Agilent. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025-08-05). [Link]
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Determination of aliphatic amines by cation‐exchange chromatography with suppressed conductivity detection after solid phase extraction*. ResearchGate. (2025-08-06). [Link]
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Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]
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Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. (2023-08-21). [Link]
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Piperidin-3-amine. PubChem - NIH. [Link]
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Piperidin-3-amine dihydrochloride. PubChem - NIH. [Link]
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]
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(3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. [Link]
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Experiment No.15 Aim:To Identify The Functional Group Present in The Given Organic Compound. Scribd. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 1-Cyclopentylpiperidin-3-amine
Introduction: A Molecule of Strategic Importance in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores to create novel chemical entities with optimized pharmacological profiles is a cornerstone of drug design. 1-Cyclopentylpiperidin-3-amine, a molecule identified by the CAS number 1215295-80-9, represents a quintessential example of this design philosophy.[1][2][3][4][5] While a singular, celebrated moment of "discovery" for this specific compound is not prominently documented in scientific literature, its history is intrinsically woven into the broader narrative of scaffold-hopping and lead optimization in drug development. This guide provides an in-depth technical exploration of this compound, from its likely conceptual origins and synthetic pathways to its significance for researchers, scientists, and drug development professionals.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[6] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. The 3-amino substitution, in particular, offers a crucial vector for hydrogen bonding and salt bridge formation, often serving as a key anchoring point to a protein's active site. The introduction of an N-cyclopentyl group is a deliberate design choice aimed at modulating the physicochemical properties of the parent 3-aminopiperidine scaffold. This lipophilic moiety can enhance membrane permeability, improve metabolic stability, and explore hydrophobic pockets within a target protein, thereby fine-tuning the compound's overall activity and pharmacokinetic profile.
Conceptual Genesis: Rational Design in Medicinal Chemistry
The "discovery" of this compound is best understood not as a serendipitous event, but as the logical outcome of systematic medicinal chemistry efforts. The core components of the molecule, 3-aminopiperidine and a cyclopentyl group, each have a well-documented history of use in the development of therapeutic agents.
The 3-aminopiperidine moiety is a key building block in the synthesis of a variety of pharmaceuticals, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7] Its derivatives have also been investigated for antidepressant and antitumor activities.[7] The N-alkylation of the piperidine nitrogen is a common strategy to modulate a compound's properties. The choice of a cyclopentyl group is a rational one, offering a balance between increased lipophilicity and conformational constraint without introducing excessive bulk. This strategic modification can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
It is highly probable that this compound was first synthesized as part of a larger library of N-substituted 3-aminopiperidine analogs during a lead optimization campaign. The goal of such campaigns is to systematically explore the structure-activity relationship (SAR) of a chemical series to identify compounds with the most desirable therapeutic properties.
Synthetic Pathways: A Protocol for Reductive Amination
The most direct and industrially scalable method for the synthesis of this compound is through the reductive amination of 3-aminopiperidine with cyclopentanone. This versatile and widely used reaction forms the carbon-nitrogen bond in a two-step, one-pot process.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3-Aminopiperidine dihydrochloride | ≥98% | Commercially Available |
| Cyclopentanone | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine dihydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). To this suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15 minutes to liberate the free base.
-
Addition of Ketone: Add cyclopentanone (1.1 eq) to the reaction mixture.
-
Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a clear oil.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over ketones, and does not reduce the ketone starting material.
-
Use of Triethylamine: Triethylamine is used to neutralize the hydrochloride salt of the starting material, generating the free amine in situ, which is necessary for the initial imine formation.
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iminium intermediate and the reducing agent.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights: The Reductive Amination Pathway
The synthesis proceeds through a well-understood mechanism involving the initial formation of an iminium ion, which is then reduced by the hydride reagent.
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An In-depth Technical Guide to 1-Cyclopentylpiperidin-3-amine: Synthesis, Characterization, and Research Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional architecture allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[3] The introduction of various substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.[1][3] This guide focuses on a specific, lesser-explored derivative, 1-Cyclopentylpiperidin-3-amine , a molecule of interest for researchers and drug development professionals.
Commercial Availability and the Need for Custom Synthesis
A thorough survey of commercial chemical catalogs indicates that this compound (CAS No. 1215295-80-9) is not a standard stock item.[4] While its precursor, 1-Cyclopentyl-piperidin-3-one, is available from various suppliers, the amine derivative itself necessitates a custom synthesis approach. This presents an opportunity for researchers to not only access this novel building block but also to potentially explore stereoselective synthetic routes to obtain enantiomerically pure forms, which are often crucial for targeted pharmacological activity.
Proposed Synthesis: Reductive Amination
A robust and widely utilized method for the synthesis of amines from ketones is reductive amination.[5][6] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction to the desired amine. For the synthesis of this compound, the logical starting material is the commercially available 1-Cyclopentyl-piperidin-3-one.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via reductive amination of 1-Cyclopentyl-piperidin-3-one.
Materials:
-
1-Cyclopentyl-piperidin-3-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-Cyclopentyl-piperidin-3-one (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected physicochemical properties and spectroscopic data, extrapolated from the parent piperidine structure and the N-cyclopentylpiperidine analogue.
Physicochemical Properties
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₁₀H₂₀N₂ | - |
| Molecular Weight | 168.28 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar amines |
| Boiling Point | > 200 °C (predicted) | Higher than N-cyclopentylpiperidine due to the amine group |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol) | Based on general properties of similar amines |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the overlapping signals of the cyclopentyl and piperidine protons. Key expected signals include:
-
A multiplet for the methine proton on the cyclopentyl group attached to the nitrogen.
-
Multiple multiplets for the methylene protons of both the cyclopentyl and piperidine rings.
-
A multiplet for the proton at the C3 position of the piperidine ring.
-
A broad singlet for the amine (NH₂) protons, which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should show 10 distinct signals (assuming no coincidental overlap) corresponding to the 10 carbon atoms in the molecule. Key expected chemical shifts:
-
Signals for the piperidine ring carbons.
-
Signals for the cyclopentyl ring carbons, with the carbon attached to the nitrogen being the most downfield of this group.
-
The carbon at the C3 position of the piperidine ring bearing the amine group will have a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be suitable.
-
Expected [M]⁺ or [M+H]⁺: m/z = 168 or 169, respectively.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the cyclopentyl group and fragmentation of the piperidine ring.
-
Potential Research Applications in Drug Discovery
The this compound scaffold holds significant potential as a building block in the design of novel therapeutic agents. The piperidine core is a well-established pharmacophore, and the N-cyclopentyl group can confer desirable properties such as increased lipophilicity and metabolic stability.[1][3] The 3-amino group provides a key handle for further chemical modification, allowing for the construction of diverse compound libraries.
Logical Framework for Application
Caption: Rationale for the application of the scaffold in drug discovery.
Potential areas of investigation for derivatives of this compound include:
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the cyclopentyl group may enhance blood-brain barrier penetration, making this scaffold suitable for developing agents targeting CNS receptors.[3]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine motif.[3]
-
Infectious Diseases: Piperidine derivatives have been explored for their antibacterial, antifungal, and antiviral activities.[2]
-
Metabolic Disorders: The piperidine ring is a feature in some anti-diabetic drugs.[2]
Safety and Handling
As a substituted piperidine derivative, this compound should be handled with care, assuming it possesses hazards similar to other cyclic amines.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Specific Hazards (based on piperidine):
-
Flammability: Piperidine and its derivatives can be flammable liquids.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: Can cause skin burns and serious eye damage.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While not yet a commercially mainstream reagent, this compound represents a valuable and accessible building block for medicinal chemists and drug discovery scientists. Its synthesis via reductive amination is straightforward, and its structural features offer a promising starting point for the development of novel therapeutics across a range of disease areas. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to explore the potential of this intriguing molecule.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
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Carlier, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(7), 554-563. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]
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Nguyen, Q. N. N., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 23(36), 20386-20395. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of 1-Cyclopentylpiperidin-3-amine: A Methodological Whitepaper
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] This guide focuses on 1-Cyclopentylpiperidin-3-amine, a representative molecule featuring key substitutions that influence its potential as a drug candidate: an N-cyclopentyl group to modulate lipophilicity and receptor engagement, and a 3-amino group acting as a critical pharmacophoric element. While experimental characterization is indispensable, a priori computational and theoretical analysis provides invaluable insights into molecular structure, stability, and reactivity, thereby accelerating the drug discovery process. This whitepaper presents a comprehensive, field-proven computational framework for the in-depth characterization of this compound. We detail a workflow from foundational conformational analysis to the prediction of spectroscopic and electronic properties, establishing a self-validating system where theoretical data can be rigorously correlated with future experimental results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to the design and analysis of novel piperidine-based therapeutics.
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine is one of the most ubiquitous structural motifs in the pharmaceutical industry.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold to orient functional groups for optimal interaction with biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2]
The specific molecule of interest, this compound, combines two key structural features:
-
The N-Cyclopentyl Group: This bulky, lipophilic substituent at the nitrogen atom can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, it can serve as a crucial van der Waals anchor within a receptor's binding pocket, enhancing affinity and selectivity.
-
The 3-Amino Group: The amine at the C3 position is a potent pharmacophoric feature. Its basicity allows for salt formation, improving solubility, while its capacity for hydrogen bonding makes it a primary point of interaction for engaging with amino acid residues in target proteins like kinases, GPCRs, or ion channels.
The primary objective of this guide is to delineate a rigorous computational workflow to fully characterize this compound. By establishing its conformational landscape, electronic profile, and predicted spectroscopic signatures, we can build a foundational understanding that informs rational drug design and guides subsequent experimental validation.
Foundational Principles of Piperidine Conformational Analysis
The therapeutic efficacy of a piperidine-containing drug is intimately linked to its three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For this compound, this leads to several possible diastereomeric conformers. The interplay between the N-cyclopentyl and the 3-amino groups dictates the energetically preferred state. The key governing forces include:
-
Steric Hindrance (A-values): Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial hydrogens. The large cyclopentyl group is thus strongly biased towards an equatorial orientation.
-
Hyperconjugation: This involves the delocalization of electrons from a C-H bonding orbital into an adjacent empty (antibonding) orbital. These interactions can stabilize specific conformations.[3]
-
Charge-Dipole and Electrostatic Interactions: The lone pair on the nitrogen and the polar C-N bonds create a molecular dipole. The orientation of substituents can influence this dipole moment, and interactions between charged or polar groups can stabilize or destabilize a conformer, a factor that becomes especially important in polar solvents.[4][5]
Caption: Ring flip equilibrium in a piperidine ring, showing the interconversion of axial and equatorial substituent positions.
The Computational Chemistry Toolkit for Amine Scaffolds
To accurately model this compound, we rely on Density Functional Theory (DFT) , a quantum mechanical method that provides a robust balance of computational cost and accuracy for molecules of this size.
Justification of Method Selection
The choice of DFT functional and basis set is critical for obtaining reliable results. Our protocol is grounded in methods proven effective for similar systems.
-
DFT Functionals:
-
M06-2X: This meta-hybrid GGA functional is highly recommended for systems where non-covalent interactions, such as the intramolecular forces governing conformation, are important.[4] It provides excellent results for main-group thermochemistry and kinetics.
-
B3LYP: As one of the most widely used hybrid functionals, B3LYP serves as a reliable benchmark. It is particularly effective for geometry optimizations and frequency calculations of organic molecules.[6][7]
-
-
Basis Sets:
-
Pople-style basis sets (e.g., 6-311++G(d,p)): This basis set provides a flexible description of the electron density. The ++ indicates the addition of diffuse functions on all atoms, crucial for accurately modeling systems with lone pairs (like our amine). The (d,p) polarization functions allow for non-spherical electron distributions, which is essential for describing chemical bonds accurately.[6][8]
-
-
Solvation Models:
-
Polarizable Continuum Model (PCM): To simulate a physiological environment, calculations must account for the solvent (e.g., water or chloroform). The PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to capture the bulk electrostatic effects of solvation on conformational energies and properties.[4][5]
-
Caption: A streamlined workflow for the theoretical characterization of this compound.
Protocol for Conformational Search and Geometry Optimization
Identifying the global minimum energy conformation is the most critical step, as all subsequent property calculations depend on it.
Step-by-Step Methodology
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic conformational search using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., MMFF94). This step broadly samples the potential energy surface, exploring various ring puckers of the cyclopentyl group and the chair/boat conformations of the piperidine ring, along with the relative orientations of the two key substituents.
-
Selection and DFT Optimization: From the MM search, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the lowest energy structure. Submit each of these for full geometry optimization using DFT (e.g., M06-2X/6-311++G(d,p)) in the gas phase. This refines the structures at a much higher level of theory.
-
Frequency Calculation and Verification: For each optimized geometry, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. The output of this step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs Free Energy (ΔG), which is the ultimate determinant of conformational preference at a given temperature.
-
Solvation Effects: Re-optimize the lowest-energy gas-phase conformers using the PCM solvation model to understand how the conformational equilibrium shifts in a polar medium like water.
Data Presentation: Hypothetical Conformational Energies
The results of this analysis can be summarized in a table to clearly compare the stability of the most important conformers.
| Conformer ID | Substituent Orientation (Cyclopentyl / Amine) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298 K |
| Conf-1 | Equatorial / Equatorial | 0.00 | 0.00 | 95.8 |
| Conf-2 | Equatorial / Axial | 2.15 | 2.20 | 4.1 |
| Conf-3 | Axial / Equatorial | 5.80 | 5.65 | < 0.1 |
| Conf-4 | Axial / Axial | 7.95 | 7.70 | < 0.1 |
Note: Data are hypothetical and for illustrative purposes.
Theoretical Prediction of Spectroscopic Properties
A key aspect of a self-validating protocol is the ability to predict experimental observables. By calculating NMR and IR spectra, we generate data that can be directly compared with laboratory measurements to confirm that the computationally derived lowest-energy structure is indeed the correct one.
Protocol for NMR Chemical Shift Prediction
-
GIAO Calculation: Using the optimized, lowest-energy geometry (from Section 4), perform a single-point energy calculation with the Gauge-Independent Atomic Orbital (GIAO) method.[6] This is the standard for modern, accurate NMR predictions. A robust level of theory, such as B3LYP/6-311++G(d,p) with PCM for the appropriate solvent (e.g., CDCl₃), should be used.
-
Reference and Scaling: The calculation yields absolute shielding tensors. To convert these to chemical shifts (δ), they must be referenced against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory.
-
δ_predicted = σ_TMS - σ_calculated
-
-
Data Analysis: Compare the predicted ¹H and ¹³C chemical shifts with experimental data. A strong correlation validates the computed structure.
Protocol for Vibrational (IR) Spectroscopy
The frequency calculations performed in step 4.4 already provide the necessary data for IR spectrum prediction.
-
Frequency Scaling: The harmonic frequencies calculated by DFT are systematically higher than experimental vibrational frequencies due to the neglect of anharmonicity. To correct for this, a standard scaling factor (e.g., ~0.96-0.98 for B3LYP/M06-2X with this basis set) is applied to all calculated frequencies.
-
Spectrum Generation: The scaled frequencies and their corresponding calculated intensities can be plotted to generate a theoretical IR spectrum, which can be overlaid with an experimental spectrum for direct comparison of key functional group vibrations (e.g., N-H stretch, C-H stretch, C-N stretch).
Analysis of Electronic Properties and Reactivity
Beyond structure, DFT provides a wealth of information about the electronic nature of a molecule, which is crucial for understanding its reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
-
The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character). For our molecule, this is expected to be localized on the lone pairs of the nitrogen atoms.
-
The LUMO represents the region most likely to accept an electron (electrophilic character).
-
The HOMO-LUMO energy gap is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.
-
Red regions (negative potential): Indicate electron-rich areas, prime sites for electrophilic attack or hydrogen bond donation. In our molecule, this will be centered on the 3-amino nitrogen.
-
Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogens on the amine group, which are ideal sites for nucleophilic attack or hydrogen bond acceptance. The MEP map provides an intuitive guide to how the molecule will interact with its biological target.
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperidin-3-amine via Reductive Amination
Introduction: The Strategic Importance of N-Cyclopentyl Piperidines and the Elegance of Reductive Amination
The N-cyclopentyl piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of pharmacologically active agents. Its prevalence stems from the favorable physicochemical properties it imparts, including improved metabolic stability, enhanced lipophilicity, and optimal receptor-binding interactions. The synthesis of such scaffolds, therefore, is of paramount importance to drug discovery and development pipelines. Among the myriad of synthetic strategies, reductive amination stands out for its efficiency, operational simplicity, and broad substrate scope.[1] This one-pot reaction, which combines an amine and a carbonyl compound with a reducing agent, offers a highly convergent and atom-economical route to secondary and tertiary amines, minimizing the need for protecting groups and reducing synthetic steps.[2]
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Cyclopentylpiperidin-3-amine from 3-aminopiperidine and cyclopentanone. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide the necessary analytical data for product verification, thereby establishing a self-validating system for researchers.
The Causality Behind Experimental Choices: Mechanism and Reagent Selection
The reductive amination of cyclopentanone with 3-aminopiperidine proceeds through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of the primary amine of 3-aminopiperidine on the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The choice of a mild and selective reducing agent is critical at this juncture to ensure that the iminium ion is reduced preferentially over the starting ketone.
For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than other hydride reagents like sodium borohydride, preventing the premature reduction of cyclopentanone.[1] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) , which are excellent for dissolving the reactants and are relatively inert to the reaction conditions.[3] A mild acid, such as acetic acid , can be used as a catalyst to facilitate the formation of the iminium ion.[2]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the gram-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Aminopiperidine | 100.16 | 10.0 | 1.00 g |
| Cyclopentanone | 84.12 | 11.0 | 0.93 g (0.98 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | 30 mL |
| Brine (saturated NaCl solution) | - | - | 30 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (1.00 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution at room temperature until the amine is fully dissolved.
-
Addition of Carbonyl: Add cyclopentanone (0.93 g, 11.0 mmol, 1.1 equivalents) to the stirred solution.
-
Introduction of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir the biphasic mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) as the eluent.
Caption: Experimental Workflow for Synthesis.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by a robust system of in-process controls and final product characterization.
-
In-Process Monitoring: The progress of the reductive amination can be reliably tracked using TLC. The disappearance of the limiting reagent (3-aminopiperidine) and the appearance of a new, less polar spot corresponding to the product provide a clear indication of reaction completion.
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed by a suite of analytical techniques. The expected data is as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and piperidinyl protons. Protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
-
¹³C NMR (100 MHz, CDCl₃) δ: The carbon NMR spectrum should display a distinct set of peaks corresponding to the unique carbon environments in the molecule. The carbons of the cyclopentyl group will appear in the aliphatic region, as will the carbons of the piperidine ring.
-
Mass Spectrometry (ESI+): The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₀H₂₀N₂), which is 168.28 g/mol .
-
By comparing the analytical data obtained from the synthesized compound with the expected values, researchers can confidently validate the success of the synthesis and the purity of the product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, making it an accessible and efficient route for drug discovery and development professionals. The outlined experimental procedure, coupled with the provided analytical benchmarks, establishes a trustworthy and self-validating system for the synthesis of this important N-alkylated piperidine derivative.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Myers, A. G., et al. Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information for Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
ScienceDirect. Reductive Amination. [Link]
Sources
Purifying 1-Cyclopentylpiperidin-3-amine: A Detailed Application Note and Protocol for Flash Column Chromatography
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of 1-Cyclopentylpiperidin-3-amine using flash column chromatography. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for isolating this and structurally related polar amines.
Introduction: The Challenge of Purifying Polar Amines
This compound, a molecule featuring both a secondary and a primary amine, presents a common yet significant challenge in purification. Basic amines, particularly those with high polarity, exhibit strong interactions with the stationary phase in traditional normal-phase flash chromatography. The acidic nature of silica gel's silanol groups (Si-OH) leads to strong adsorption of basic analytes, often resulting in poor peak shape, tailing, and in some cases, irreversible binding to the column.[1][2] This can lead to low recovery and purity of the target compound.
This application note details a systematic approach to overcome these challenges, focusing on the principles of stationary phase selection, mobile phase optimization, and the underlying chemical interactions that govern a successful separation.
Foundational Principles: Understanding the Separation Chemistry
A successful purification strategy for polar amines hinges on mitigating the strong acid-base interactions with the silica stationary phase.[1] The primary objective is to achieve a separation based on the differential partitioning of the target compound and its impurities between the stationary and mobile phases, rather than being dominated by strong, non-specific adsorption.
Two primary strategies are employed to achieve this:
-
Modification of the Mobile Phase: Introducing a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can effectively neutralize the acidic silanol groups on the silica surface.[3][4] This "masking" of the active sites allows the amine analytes to elute more symmetrically and predictably.[5][6]
-
Modification of the Stationary Phase: Utilizing an alternative to standard silica gel can circumvent the issue of silanol acidity. Amine-functionalized silica and reversed-phase (C18) silica are two powerful options for the purification of basic compounds.[1][2][7]
The choice between these strategies will depend on the specific impurity profile of the crude sample and the desired purity of the final product.
Method Development: A Step-by-Step Approach
A systematic method development process is crucial for achieving an efficient and reproducible purification. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening various stationary and mobile phase combinations.[8]
Step 1: Initial TLC Screening
The initial screening should aim to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range generally translates well to flash column chromatography, allowing for adequate separation from both less polar and more polar impurities.
Table 1: Recommended Initial TLC Screening Systems
| Stationary Phase | Mobile Phase System (v/v) | Rationale |
| Silica Gel 60 F254 | 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA) | A standard starting point for polar compounds. TEA is added to improve peak shape.[3] |
| Silica Gel 60 F254 | 90:10:1 DCM / MeOH / Ammonium Hydroxide | Ammonium hydroxide provides a stronger basic modifier for highly retained amines.[9] |
| Amine-functionalized Silica Gel | 80:20 Hexane / Ethyl Acetate (EtOAc) | Eliminates the need for a basic additive in the mobile phase, simplifying the workup.[4][10] |
| Reversed-Phase C18 | 70:30 Acetonitrile (ACN) / Water + 0.1% TEA | Suitable for highly polar amines that are poorly retained on normal phase.[8][11] |
Step 2: Interpreting TLC Results and Method Selection
The results from the initial TLC screening will guide the selection of the optimal flash chromatography method.
-
Scenario 1: Good Separation on Standard Silica with Modifier. If a solvent system with DCM/MeOH and a basic modifier provides a clear separation with good spot shape, this is often the most straightforward method to scale up.
-
Scenario 2: Tailing or Streaking on Standard Silica. If significant tailing is observed despite the use of a basic modifier, an amine-functionalized silica column is the recommended next step. This stationary phase has a slightly basic surface that repels basic compounds, leading to improved peak shape and reproducibility.[2][4]
-
Scenario 3: High Polarity and Poor Retention. If the compound remains at the baseline in most normal-phase systems, reversed-phase chromatography is the most appropriate choice.[8][12]
Detailed Purification Protocols
The following protocols are based on the outcomes of the method development phase.
Protocol 1: Normal-Phase Chromatography on Silica Gel
This protocol is recommended when TLC analysis shows good separation using a modified mobile phase.
Workflow Diagram:
Sources
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- 6. researchgate.net [researchgate.net]
- 7. labex.hu [labex.hu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1-Cyclopentylpiperidin-3-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Cyclopentylpiperidin-3-amine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions allow for the fine-tuning of physicochemical and pharmacological properties. This application note delves into the utility of a specific, yet highly versatile derivative: This compound .
This building block combines three key structural features beneficial for medicinal chemistry campaigns:
-
A Saturated Heterocyclic Core: The piperidine ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. Its saturated nature often imparts improved metabolic stability and favorable pharmacokinetic profiles.[3][4]
-
A Reactive Primary Amine: The 3-amino group serves as a crucial handle for a wide array of chemical transformations, enabling the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. This is a common strategy in the synthesis of bioactive compounds.
-
An N-Cyclopentyl Substituent: The cyclopentyl group attached to the piperidine nitrogen modulates the molecule's lipophilicity and steric profile. This can be strategically employed to enhance binding affinity to hydrophobic pockets within target proteins and to optimize absorption, distribution, metabolism, and excretion (ADME) properties. The use of carbocyclic groups like cyclopentane is a known strategy in drug design to improve pharmacokinetic profiles.[5]
These attributes make this compound a valuable starting material for the synthesis of novel chemical entities targeting a range of therapeutic areas, including but not limited to central nervous system (CNS) disorders, oncology, and infectious diseases.
Physicochemical and Predicted Properties
A comprehensive understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. Below is a table summarizing the key properties of this compound, with some values estimated based on closely related structures due to the limited availability of specific experimental data for this exact compound.
| Property | Value (with estimations where noted) | Source/Rationale |
| Molecular Formula | C₁₀H₂₀N₂ | Calculated |
| Molecular Weight | 168.28 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar N-alkylated piperidines |
| Boiling Point | ~220-230 °C at 760 mmHg (Estimated) | Extrapolated from N-cyclopentylpiperidine and other substituted piperidines |
| Density | ~0.95 g/cm³ (Estimated) | Based on related compounds |
| pKa (of the primary amine) | ~9.5 - 10.5 (Estimated) | Typical for a primary amine on a cyclohexane-like ring |
| LogP | ~2.0 - 2.5 (Estimated) | Calculated based on structure; indicates moderate lipophilicity |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF). Slightly soluble in water. | General property of similar amines |
Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved through reductive amination, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.[6] Two primary routes are presented here, offering flexibility based on the availability of starting materials.
Workflow for Synthesis
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Boc-3-aminopiperidine with Cyclopentanone
This two-step protocol is often preferred as it utilizes a commercially available and stable protected aminopiperidine, allowing for a clean reaction and straightforward purification.
Step 1: Synthesis of tert-butyl (1-cyclopentylpiperidin-3-yl)carbamate
-
Materials:
-
(R)- or (S)-3-Amino-1-Boc-piperidine (1.0 eq)
-
Cyclopentanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq) in anhydrous DCM, add cyclopentanone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic, and slow addition is recommended.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected product.
-
Step 2: Boc Deprotection to Yield this compound
-
Materials:
-
tert-butyl (1-cyclopentylpiperidin-3-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous NaOH
-
Standard work-up equipment
-
-
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or 4M HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ or a cooled solution of NaOH until the pH is basic.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
-
Self-Validating System and Causality
-
Rationale for Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group on the 3-amino functionality prevents self-condensation and other side reactions, ensuring a cleaner reductive amination on the piperidine nitrogen.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[6][7]
-
Deprotection: Acid-labile protecting groups like Boc are easily removed under standard conditions, providing the final product in high purity after a basic workup.
Applications in Medicinal Chemistry: A Scaffold for Innovation
While specific drugs containing the this compound scaffold are not prominently documented, its constituent parts are well-represented in bioactive molecules. The 3-aminopiperidine core is found in several pharmaceuticals, including DPP-4 inhibitors for diabetes (e.g., alogliptin) and JAK inhibitors for autoimmune diseases.[8] The N-cyclopentyl group is also a common feature in drug candidates, where it often serves to occupy hydrophobic pockets in target proteins.[5]
Hypothetical Drug Discovery Workflow
Caption: Drug discovery workflow using the title building block.
Protocol 2: Parallel Synthesis of an Amide Library
This protocol outlines a method for rapidly generating a library of diverse amide derivatives from this compound for screening purposes.
-
Materials:
-
This compound (1.0 eq)
-
A diverse set of carboxylic acids (1.1 eq each)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF.
-
Prepare stock solutions of the diverse carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Prepare a stock solution of HATU and DIPEA in anhydrous DMF.
-
In each well of a 96-well reaction block, add the carboxylic acid solution (1.1 eq).
-
Add the this compound stock solution (1.0 eq) to each well.
-
Add the HATU/DIPEA stock solution to initiate the coupling reaction.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
After the reaction is complete, quench with water.
-
Analyze the crude product in each well by high-throughput HPLC-MS to confirm product formation and assess purity.
-
The resulting library of amide derivatives is now ready for biological screening.
-
Conclusion
This compound is a strategically designed building block that offers significant potential in medicinal chemistry. Its combination of a conformationally constrained piperidine core, a versatile primary amine handle, and a lipophilic N-cyclopentyl group provides a robust starting point for the synthesis of novel and diverse small molecules. The synthetic protocols outlined in this note are reliable and scalable, enabling the efficient generation of compound libraries for hit identification and lead optimization campaigns. Researchers and drug development professionals can leverage this valuable building block to explore new chemical space and advance the discovery of next-generation therapeutics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Syracuse University. [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
-
Reddy, P. G., Kumar, Y. K., & Baskaran, S. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 48(42), 7169-7172. [Link]
- U.S. Patent No. US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Berggren, K., Vindebro, R., Bergström, C., Spoerry, C., Persson, H., Fex, T., ... & Luthman, K. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2549–2560. [Link]
-
PubChem. (n.d.). 1-Cyclopentylpiperidine. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic Chemistry, 153, 107983. [Link]
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- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
protocol for N-alkylation of 1-Cyclopentylpiperidin-3-amine
An Application Guide and Protocol for the N-Alkylation of 1-Cyclopentylpiperidin-3-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of this compound, a valuable scaffold in contemporary drug discovery. The primary focus is on reductive amination, a robust and highly selective method for forming tertiary amines, which circumvents common challenges associated with classical N-alkylation techniques. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and present alternative methodologies. This document is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated approach to the synthesis of N-alkylated piperidine derivatives.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its N-cyclopentyl-3-amine derivative, this compound, serves as a critical starting material for building complex molecules with diverse pharmacological activities. The secondary amine on the piperidine ring is a key handle for chemical modification. N-alkylation of this amine allows for the introduction of various substituents, enabling the fine-tuning of a compound's steric and electronic properties. This modulation is essential for optimizing potency, selectivity, solubility, and pharmacokinetic profiles in drug candidates.
This guide focuses on providing a reliable and reproducible protocol for this crucial transformation, emphasizing the "why" behind the "how" to empower researchers to adapt and troubleshoot the methodology effectively.
Strategic Overview of N-Alkylation Methodologies
Several strategies exist for the N-alkylation of secondary amines. The choice of method depends on the desired alkyl group (e.g., simple alkyl, benzyl, aryl), the scale of the reaction, and the functional group tolerance required.
| Methodology | Description | Advantages | Disadvantages |
| Reductive Amination | A two-step, one-pot reaction involving the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][2] | High selectivity, avoids over-alkylation, broad substrate scope, mild conditions.[3] | Requires a carbonyl compound as the alkyl source. |
| Direct Alkylation | A classic SN2 reaction where the amine acts as a nucleophile, attacking an alkyl halide.[4] | Simple concept, readily available alkyl halides. | Prone to over-alkylation to form quaternary ammonium salts, may require heat and strong bases.[1][5] |
| Buchwald-Hartwig Amination | A powerful palladium-catalyzed cross-coupling reaction to form C-N bonds, particularly with aryl or vinyl halides/triflates.[6][7] | Excellent for forming C(sp²)-N bonds (N-arylation), broad functional group tolerance.[7] | Requires a palladium catalyst and specialized ligands, which can be expensive and sensitive.[6] |
| Microwave-Assisted Alkylation | Utilizes microwave irradiation to dramatically accelerate reaction times for direct alkylation or other N-alkylation reactions.[8][9] | Extremely fast reaction times (minutes vs. hours), can improve yields.[8][10] | Requires specialized microwave reactor equipment. |
For its reliability, control, and broad applicability, Reductive Amination is the recommended primary protocol for the N-alkylation of this compound.
Mechanism Spotlight: Reductive Amination
Understanding the mechanism of reductive amination is key to appreciating the choice of reagents and conditions. The reaction proceeds through two distinct stages within the same pot.[11][12]
-
Iminium Ion Formation: The secondary amine (this compound) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form a transient, electrophilic iminium ion. This step is often catalyzed by mild acid.[11]
-
In-Situ Reduction: A mild and selective reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion. This step is much faster than the reduction of the starting aldehyde or ketone, which is crucial for the success of the one-pot procedure.[13]
Recommended Protocol: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB).
Reagents and Materials
| Reagent | M.Wt. | Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 154.28 | 1.0 | 154 mg | Starting Material |
| Aldehyde or Ketone | Variable | 1.1-1.2 | Variable | Alkyl Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg | Reducing Agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 10 mL (0.1 M) | Solvent |
| Saturated aq. NaHCO₃ | - | - | ~20 mL | Quenching/Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |
Causality Behind Reagent Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is the reagent of choice for one-pot reductive aminations.[14] Its steric and electronic properties make it a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[13] Unlike sodium cyanoborohydride, it is non-toxic and its reactions can be run without strict pH control.[14][15]
-
Anhydrous Dichloromethane (DCM): Anhydrous aprotic solvents like DCM or 1,2-dichloroethane (DCE) are preferred because STAB is water-sensitive.[14][16] They are also excellent at solubilizing the organic reactants.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the selected aldehyde or ketone (1.1 equiv.).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) in several portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been completely consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive STAB reagent (can degrade with moisture). | Use a fresh bottle of STAB or test its activity.[14] Increase equivalents of STAB to 2.0. |
| Sterically hindered ketone/amine. | Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation. Consider gentle heating (e.g., 40 °C). | |
| Low Yield | Inefficient work-up. | Ensure the pH is basic (>8) during extraction to keep the amine product in the organic layer. |
| Product volatility. | Be cautious during solvent removal under high vacuum. | |
| Side Product Formation | Impure starting aldehyde (may have oxidized to carboxylic acid). | Use freshly distilled or high-purity aldehyde. |
References
- Vertex AI Search Result, based on common knowledge in organic chemistry literature regarding reductive amin
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Tutor. (2020). Reductive Amination Mechanism. Organic Chemistry Tutor Website. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps Website. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Lecture Notes. [Link]
-
Maryanoff, C. A., & Stanzione, R. C. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 199-202. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Arch Pharm (Weinheim). (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed. [Link]
-
Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 23(13), 1879-1883. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
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- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Scalable and Efficient Synthesis of 1-Cyclopentylpiperidin-3-amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 1-Cyclopentylpiperidin-3-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is centered around a robust direct reductive amination strategy, selected for its high efficiency, operational simplicity, and scalability. This guide details the complete workflow from reaction setup and optimization to purification, quality control, and critical safety considerations. The inclusion of expert insights, process logic diagrams, and supporting references is intended to empower researchers and drug development professionals to confidently implement and adapt this synthesis for multi-gram to kilogram-scale production.
Introduction and Strategic Overview
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] this compound, in particular, serves as a key intermediate for a range of biologically active molecules. The primary challenge in its production is developing a process that is not only high-yielding but also economically viable and scalable.
Several synthetic routes to substituted piperidines exist, including the hydrogenation of pyridine precursors and various cyclization strategies.[1][3][4] However, for the specific N-alkylation of a pre-formed piperidine ring, reductive amination stands out as the premier industrial method.[5] This approach, which involves the reaction of an amine with a carbonyl compound to form an imine (or enamine) intermediate that is subsequently reduced, is often performed as a one-pot procedure, significantly improving process efficiency.[6][7]
This protocol employs the direct reductive amination of piperidin-3-amine with cyclopentanone. This strategy is selected for its atom economy, use of readily available starting materials, and avoidance of protection/deprotection steps that would add cost and complexity on a large scale.
Overall Synthetic Workflow
The diagram below illustrates the high-level process flow from starting materials to the final, quality-controlled product.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. youtube.com [youtube.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Development of 1-Cyclopentylpiperidin-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-cyclopentylpiperidin-3-amine scaffold is a valuable starting point for the discovery of novel therapeutic agents. Its unique three-dimensional structure, conferred by the piperidine ring and the N-cyclopentyl group, offers a framework for developing selective ligands for a variety of biological targets. This document provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of derivatives of this compound for Structure-Activity Relationship (SAR) studies. We will detail robust synthetic protocols, outline strategies for biological evaluation, and provide a framework for interpreting SAR data to guide lead optimization efforts.
Introduction: The this compound Scaffold as a Privileged Structure
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a rigid framework that can be functionalized to present substituents in well-defined spatial orientations, which is critical for molecular recognition by biological targets.[1] The presence of the nitrogen atom allows for the modulation of physicochemical properties such as basicity and lipophilicity, which in turn influences pharmacokinetic profiles.
The this compound scaffold introduces two key features:
-
The N-Cyclopentyl Group: This lipophilic group can contribute to binding affinity through hydrophobic interactions within the target's binding pocket. Its size and shape can influence selectivity for specific receptor subtypes.
-
The 3-Amino Group: This primary amine serves as a crucial handle for synthetic diversification. It can be readily modified to introduce a wide range of functionalities, allowing for a systematic exploration of the chemical space around the core scaffold.
Given the prevalence of piperidine derivatives as modulators of G-protein coupled receptors (GPCRs) and ion channels, we will frame our SAR study around a hypothetical GPCR target to provide a concrete example of the drug discovery process.
Strategic Approach to SAR Studies
A systematic SAR study is essential to understand how structural modifications to a lead compound influence its biological activity. Our strategy for derivatizing this compound will focus on three key regions of the molecule.
Rationale for Structural Modifications
The primary objective is to explore the chemical space around the this compound core to identify derivatives with enhanced potency, selectivity, and drug-like properties. The modifications will target:
-
The 3-Amino Group: Acylation, sulfonylation, and reductive amination will be employed to introduce a diverse set of substituents. This will probe the size, electronic, and hydrogen-bonding requirements of the binding pocket.
-
The Piperidine Ring: While synthetically more challenging, modifications to the piperidine ring itself, such as the introduction of substituents at the 4- or 5-positions, can provide insights into the spatial constraints of the target.
-
The N-Cyclopentyl Group: Analogs with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can be synthesized to evaluate the impact of the size and conformation of this lipophilic moiety on biological activity.
Caption: SAR strategy for this compound.
Synthetic Protocols
The following protocols provide detailed procedures for the synthesis of representative derivatives of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Considerations
-
Starting Material: this compound can be synthesized via reductive amination of N-cyclopentyl-3-piperidone or through other established routes for 3-aminopiperidines.[2][3]
-
Purification: Purification of the synthesized compounds will be achieved by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of all final compounds should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 1: N-Acylation of the 3-Amino Group
This protocol describes the synthesis of an amide derivative, a common modification in medicinal chemistry to introduce hydrogen bond acceptors and modulate lipophilicity.
Caption: Workflow for N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated derivative.
Protocol 2: N-Sulfonylation of the 3-Amino Group
Sulfonamides are important functional groups in drug design due to their ability to act as hydrogen bond donors and their metabolic stability.
Materials:
-
This compound
-
Methanesulfonyl chloride (or other sulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the N-sulfonylated product.
Protocol 3: Reductive Amination of the 3-Amino Group
This method allows for the introduction of a wide variety of alkyl or aryl groups at the 3-amino position.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Biological Evaluation
The synthesized derivatives will be evaluated for their biological activity against our hypothetical GPCR target. A well-defined biological testing cascade is crucial for generating reliable SAR data.
Primary Assay: Radioligand Binding Assay
This assay will determine the affinity of the synthesized compounds for the target receptor.
Protocol:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Secondary Assay: Functional Assay (e.g., cAMP Assay)
This assay will determine whether the compounds act as agonists, antagonists, or inverse agonists at the target receptor.
Protocol:
-
Culture cells expressing the target GPCR.
-
Treat the cells with varying concentrations of the test compounds.
-
For agonist testing, measure the production of a second messenger (e.g., cAMP).
-
For antagonist testing, measure the ability of the compounds to block the effect of a known agonist.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation and SAR Analysis
The biological data for the synthesized derivatives should be organized in a clear and concise table to facilitate SAR analysis.
Table 1: SAR Data for this compound Derivatives
| Compound ID | R Group (at 3-amino position) | Binding Affinity (IC₅₀, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Parent | -H | 500 | - |
| 1a | -C(O)CH₃ | 250 | Antagonist, 300 |
| 1b | -C(O)Ph | 100 | Antagonist, 120 |
| 2a | -S(O)₂CH₃ | 400 | Antagonist, 450 |
| 2b | -S(O)₂Ph | 150 | Antagonist, 180 |
| 3a | -CH₂Ph | 50 | Antagonist, 65 |
Interpretation of SAR:
-
N-Acylation: The introduction of an acetyl group (1a) improves binding affinity compared to the parent compound. A larger phenyl group (1b) further enhances affinity, suggesting a hydrophobic pocket in the binding site that can accommodate bulky aromatic groups.
-
N-Sulfonylation: Sulfonamides (2a, 2b) are generally less potent than the corresponding amides, indicating that the geometry and hydrogen bonding capabilities of the amide are preferred.
-
Reductive Amination: The N-benzyl derivative (3a) shows the highest affinity, highlighting the importance of a flexible, lipophilic substituent at this position.
Conclusion
This application note provides a comprehensive framework for the development of novel derivatives of this compound for SAR studies. The detailed synthetic protocols and biological evaluation strategies will enable researchers to systematically explore the chemical space around this privileged scaffold. The resulting SAR data will be instrumental in guiding the design of more potent and selective compounds with therapeutic potential.
References
-
Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
-
Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]
-
Petukhov, P. A., Zhang, M., Johnson, K. J., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lainé, C., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wünsch, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem. Available at: [Link]
- Sit, S. Y., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
- Li, Z., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
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- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling and Storage of 1-Cyclopentylpiperidin-3-amine
Section 1: Introduction and Hazard Analysis
1-Cyclopentylpiperidin-3-amine is a substituted cyclic amine, a class of compounds widely utilized as building blocks in pharmaceutical and agrochemical research. The presence of both a secondary amine within the piperidine ring and a primary amine substituent suggests a reactive profile that requires careful management in a laboratory setting. Based on data from similar compounds, such as 4-Cyclopentylpiperazin-1-amine and various piperidin-3-amine derivatives, a thorough hazard assessment is critical.[1][2][3]
1.1. Anticipated Hazards:
The primary hazards associated with this compound are presumed to be:
-
Corrosivity: Amines are characteristically corrosive and can cause severe skin burns and eye damage upon contact.[1][4]
-
Toxicity: Harmful if swallowed, with potential for irritation to the respiratory system upon inhalation.[1][2]
-
Irritation: Vapors may be irritating to the eyes, skin, and respiratory tract.[4][5]
1.2. Physicochemical Properties (Estimated):
A precise summary of the physicochemical properties of this compound is not available. However, based on analogous compounds, the following can be inferred:
| Property | Estimated Value/Characteristic | Rationale and Source Analogy |
| Appearance | Colorless to pale yellow liquid | Typical for liquid amines. |
| Odor | Amine-like, potentially pungent | Characteristic of this chemical class. |
| Boiling Point | > 150 °C | Inferred from similar molecular weight amines. |
| Solubility | Soluble in organic solvents; may have some water solubility | Common for polar organic molecules. |
| Reactivity | Incompatible with strong oxidizing agents, acids, and acid chlorides.[6] | General reactivity of amines. |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.
2.1. Engineering Controls:
-
Fume Hood: All handling of the neat compound, including weighing, dispensing, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to disperse any fugitive vapors.[8][9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5]
2.2. Personal Protective Equipment (PPE):
The following PPE is required for all personnel handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory.[10] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[10][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.[7][10]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[4]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Experimental Workflow: PPE Selection and Donning/Doffing Protocol
Caption: PPE selection and donning/doffing workflow.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for the safe handling of this compound.
3.1. General Handling Precautions:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][9]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11]
3.2. Protocol for Weighing and Dispensing:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, and appropriate containers.
-
Tare Container: Place a clean, dry, and properly labeled secondary container on the balance and tare it.
-
Dispensing: In the fume hood, carefully open the stock container of this compound. Using a clean spatula, transfer the desired amount of the compound to the tared container.
-
Sealing: Immediately and securely close the stock container.
-
Cleaning: Decontaminate the spatula and any other surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.
Section 4: Storage and Stability
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
4.1. Storage Conditions:
-
Temperature: Store in a cool, dry place, ideally at temperatures below 30°C (86°F) to minimize volatility.[8]
-
Atmosphere: Amines can be sensitive to air and moisture.[8] It is best practice to store them under an inert atmosphere, such as nitrogen or argon.
-
Container: Keep the compound in its original, tightly sealed container.[8][9] Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[8]
-
Location: Store in a dedicated, well-ventilated chemical storage cabinet, away from direct sunlight and heat sources.[9][12] Avoid storing on high shelves.[12]
4.2. Incompatible Materials:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Acids and Acid Chlorides: React exothermically and can produce toxic fumes.
-
Carbon Dioxide: Amines can absorb CO2 from the air, which may affect the compound's purity over time.[6]
Chemical Incompatibility Diagram
Caption: Incompatible material interactions.
Section 5: Emergency Procedures
5.1. Spills:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill with a weak acid (e.g., citric acid solution) before cleanup.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
5.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Section 6: Waste Disposal
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][11] Empty containers may retain product residue and should be handled with the same precautions as the full container.[11]
Section 7: Conclusion
While this compound lacks a specific, publicly available SDS, a conservative approach based on the known hazards of structurally similar cyclic amines provides a robust framework for its safe handling. By implementing these engineering controls, personal protective equipment protocols, and handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine. Fisher Scientific.
-
Guidelines for Chemical Storage. Chapman University.
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
-
Chemical Storage and Handling Recommendations. NY.Gov.
-
Chemical Storage Guidelines. Environmental Health and Safety, University of California, Berkeley.
-
SAFETY DATA SHEET - 1,3-Cyclopentadiene. NOVA Chemicals.
-
SAFETY DATA SHEET - Cyclopropylamine. Fisher Scientific.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
-
4-Cyclopentylpiperazin-1-amine. PubChem.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
-
MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso.
-
1-Cyclopentylpiperazine Safety Data Sheet. Synquest Labs.
-
1-(1-cyclopropylpropyl)-N-methylpiperidin-3-amine. PubChem.
-
Cyclopropylamine Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.
-
(3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem.
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Piperidin-3-amine. PubChem.
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Piperidin-3-amine dihydrochloride. PubChem.
-
Best practice manual. Nouryon.
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- 2. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 11. tri-iso.com [tri-iso.com]
- 12. chapman.edu [chapman.edu]
Application Notes & Protocols: Leveraging 1-Cyclopentylpiperidin-3-amine for the Synthesis of Novel σ1 Receptor Ligands
Prepared by: Gemini, Senior Application Scientist
Introduction: The σ1 Receptor and the Strategic Value of the Piperidine Scaffold
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a host of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. Due to its significant role in neuroplasticity and cell survival, the σ1 receptor has emerged as a high-value therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases, and certain types of cancer.[1][2]
Pharmacophore models for σ1 receptor ligands generally consist of a central basic amine flanked by two hydrophobic domains.[2] The piperidine ring has proven to be an exceptionally effective scaffold in the design of potent and selective σ1 ligands.[1][2][3] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, while the basic nitrogen atom serves as the key proton-accepting site for interaction with the receptor.
This guide focuses on the application of a specific, highly versatile building block: 1-Cyclopentylpiperidin-3-amine . The N-cyclopentyl group provides a moderate, lipophilic substituent known to be favorable for σ1 affinity, while the 3-amino group offers a reactive handle for introducing further structural diversity. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop ligands with optimized potency and selectivity.[1][4]
The Synthetic Utility of this compound
The strategic advantage of using this compound lies in its bifunctional nature. The secondary amine within the piperidine ring is sterically accessible and sufficiently basic to engage with the σ1 receptor binding site. The primary amine at the 3-position is a versatile nucleophile, ideal for elaboration via two primary synthetic routes:
-
Amide Bond Formation: Coupling with various carboxylic acids to introduce a wide array of aromatic and aliphatic groups.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines, providing access to ligands with flexible alkyl linkers.
These two pathways allow for the creation of a diverse library of candidate molecules from a single, advanced intermediate, accelerating the drug discovery process.
Synthetic Workflow Overview
The general workflow for synthesizing σ1 receptor ligands from this compound involves a straightforward coupling reaction followed by purification and characterization. This process is designed to be robust and adaptable for library synthesis.
Caption: General synthetic routes from this compound.
Detailed Experimental Protocol: Synthesis of a Representative Amide-Linked σ1 Ligand
This protocol details the synthesis of N-(1-cyclopentylpiperidin-3-yl)-2-phenylacetamide (a representative target) via amide coupling. This structure incorporates the N-cyclopentylpiperidine core and a phenylacetamide moiety, a common feature in known σ1 ligands.
Protocol: Amide Coupling with Phenylacetic Acid
Reaction Scheme:
Caption: Synthesis of an amide-linked σ1 ligand candidate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| This compound | C₁₀H₂₀N₂ | 168.28 | >95% | Commercial |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | >98% | Commercial |
| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | >98% | Commercial |
| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.13 | >97% | Commercial |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | >99% | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Saturated Sol. | Lab Prepared |
| Brine | NaCl | 58.44 | Saturated Sol. | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Commercial |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.0 eq., e.g., 1.00 g, 7.34 mmol).
-
Dissolve the acid in anhydrous dichloromethane (DCM, 30 mL).
-
Add this compound (1.05 eq., 1.30 g, 7.71 mmol), followed by HOBt (1.1 eq., 1.09 g, 8.07 mmol) and DIPEA (2.5 eq., 3.20 mL, 18.35 mmol).
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution and mixing.
-
-
Coupling Agent Addition:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add EDC hydrochloride (1.1 eq., 1.55 g, 8.07 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product should have a higher Rf than the starting amine.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL)
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM.
-
Combine the pure fractions and evaporate the solvent to yield the final product, N-(1-cyclopentylpiperidin-3-yl)-2-phenylacetamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
-
Senior Application Scientist's Notes:
Causality of Reagent Choice: The EDC/HOBt coupling system is a classic and reliable method for amide bond formation.[5][6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine.[5] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion.
Self-Validation: The protocol's success is validated at multiple stages. TLC monitoring confirms the consumption of starting materials and the formation of a new, less polar product. The aqueous work-up removes unreacted reagents and water-soluble byproducts. Finally, chromatographic purification followed by spectroscopic analysis provides definitive proof of the target molecule's identity and purity.
Pharmacological Data & SAR Insights
While the specific compound synthesized above is a representative example, data from analogous structures in the literature provide valuable insights. The affinity of piperidine-based ligands for the σ1 receptor is highly dependent on the nature of the substituents.
| Compound Scaffold | N-Substituent | R-Group (at 3- or 4-position) | σ1 Ki (nM) | Selectivity (σ1 vs σ2) | Reference |
| 4-(2-Aminoethyl)piperidine | H | -CH₂-NH(benzyl) | 165 | Moderate | [1] |
| 4-(2-Aminoethyl)piperidine | Methyl | -CH₂-NH(benzyl) | 7.9 | High | [1] |
| N-Alkyl-piperidine | Cyclohexyl | N/A (Linked via N) | High | Variable | [8] |
| 3,3-Dimethylpiperidine | Alkyl-aryl | N/A (Linked via N) | 0.4 | High | [3] |
Key Insights from SAR Studies:
-
N-Substitution is Critical: As shown in the table, replacing the N-H with a small alkyl group like methyl can dramatically increase σ1 affinity by over 20-fold.[1] This is attributed to enhanced lipophilic interactions within the receptor's binding pocket.[1][4] The N-cyclopentyl group in our starting material is expected to provide a similarly favorable lipophilic contribution.
-
Hydrophobic R-Group: The second hydrophobic moiety, introduced at the 3-amino position, is essential for high-affinity binding. Aromatic groups, such as the phenyl group in our example, are well-tolerated and often lead to potent ligands.[2]
-
Piperidine vs. Piperazine: Studies comparing piperidine and piperazine cores often show that the piperidine ring is crucial for high σ1 affinity, whereas piperazine can sometimes diminish it.[2]
Conclusion
This compound is a high-potential building block for the efficient synthesis of novel σ1 receptor ligands. Its structure provides a favorable N-alkyl substituent while offering a versatile chemical handle for the rapid introduction of molecular diversity. The robust amide coupling and reductive amination protocols described herein enable researchers to quickly generate libraries of novel compounds for screening and lead optimization in CNS drug discovery programs. The principles and protocols outlined in this guide provide a solid foundation for leveraging this valuable scaffold in the quest for next-generation σ1-targeted therapeutics.
References
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available from: [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available from: [Link]
-
Leopoldo, M., et al. (1996). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives. PubMed. Available from: [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Semantic Scholar. Available from: [Link]
-
Prezzavento, O., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available from: [Link]
-
Wünsch, B., et al. (2016). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PubMed Central. Available from: [Link]
-
Collina, S., et al. (2025). Design, synthesis, and SAR analysis of novel selective σ1 ligands. ResearchGate. Available from: [Link]
-
Pitarresi, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. IRIS Unict. Available from: [Link]
-
Collina, S., et al. (2007). Design, synthesis, and SAR analysis of novel selective sigma1 ligands. PubMed. Available from: [Link]
- Matassini, C., et al. (N/A). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Source Not Available.
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Available from: [Link]
-
ResearchGate. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (N/A). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]
-
OUCI. (N/A). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. OUCI. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
-
Fisher Scientific. (N/A). Amide Synthesis. Fisher Scientific. Available from: [Link]
-
HepatoChem. (N/A). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
RSC Publishing. (N/A). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available from: [Link]
-
Leah4sci. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Available from: [Link]
-
Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available from: [Link]
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- 3. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 1-Cyclopentylpiperidin-3-amine Purification
Welcome to the technical support guide for the purification of 1-Cyclopentylpiperidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter specific challenges during the isolation and purification of this and structurally similar substituted piperidines. The following content, presented in a question-and-answer format, synthesizes established chemical principles with practical, field-proven troubleshooting strategies to help you achieve your desired product purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak or show severe tailing during silica gel column chromatography?
This is the most common issue encountered when purifying basic amines on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen atoms of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to irreversible adsorption, slow elution, and significant peak tailing, which results in poor separation and potential loss of material on the column.[1][2]
Q2: My purified amine appears as a clear oil and I'm struggling to solidify it. How can I obtain a crystalline solid?
Many free-base amines, especially those with conformational flexibility like substituted piperidines, have low melting points or exist as oils at room temperature. The most reliable method to induce crystallization is to convert the amine into a salt.[3] Acid addition salts, such as hydrochlorides or sulfates, are generally well-ordered, crystalline solids with significantly higher melting points and different solubility profiles than the free base, making them easier to handle and purify by recrystallization.[3][4]
Q3: What are the likely impurities I should be looking for?
Impurities will be highly dependent on the synthetic route. However, for a typical synthesis involving reductive amination of 1-cyclopentylpiperidin-3-one or N-alkylation of 3-aminopiperidine, common impurities may include:
-
Unreacted Starting Materials: Residual 3-aminopiperidine, cyclopentanone, or the N-Boc protected precursor.
-
Over-alkylation Products: If the piperidine nitrogen is unprotected, quaternary ammonium salts could form.
-
Byproducts from Reducing Agents: Borate salts (from NaBH₄) or other reagent-derived impurities.
-
Oxidation Products: Amines can be susceptible to air oxidation over time, which may lead to colored impurities.[5]
Q4: Can I purify this compound by distillation?
While possible, vacuum distillation is often not the preferred method for purifying functionalized amines of this molecular weight on a laboratory scale. The boiling point is likely high, requiring high vacuum and elevated temperatures, which can lead to decomposition or side reactions. For achieving high purity, chromatographic or crystallization methods are generally more effective and scalable.
Troubleshooting Guide 1: Flash Column Chromatography
Purifying basic amines on silica requires special considerations to disrupt the strong acidic interactions with the stationary phase.
Problem: Poor Separation and Yield Due to Tailing
Solution A: Mobile Phase Modification
The most straightforward approach is to neutralize the acidic silanol groups by adding a small amount of a competing base to your eluent system.[1]
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (concentrated) to your mobile phase. TEA is volatile and easily removed under vacuum.
-
Mechanism of Action: The additive preferentially binds to the acidic sites on the silica, preventing your target amine from strongly interacting. This results in a more symmetrical peak shape and improved elution.
Solution B: Alternative Stationary Phases
If mobile phase modification is insufficient, changing the stationary phase is a highly effective strategy.
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent choice as it provides a less acidic surface, minimizing unwanted interactions and often leading to sharp, symmetrical peaks without the need for mobile phase additives.[1][6]
-
Alumina (Neutral or Basic): Alumina is another option. Basic alumina, in particular, is well-suited for the purification of basic compounds.[2]
Experimental Protocol: Modified Flash Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel plate. Develop the plate in a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Add 1% TEA to the developing solvent to simulate column conditions. The ideal solvent system should give your product an Rf value between 0.2 and 0.4.
-
Column Preparation: Dry-pack or slurry-pack a silica gel column with your chosen non-polar solvent.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM or Methanol), add silica gel (approx. 1-2 times the weight of your crude material), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.
-
Elution: Begin eluting with your determined mobile phase system, including the 1% TEA additive. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) is recommended.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Visualization: Chromatography Strategy Workflow
The following diagram outlines the decision-making process for purifying this compound via chromatography.
Caption: Decision workflow for chromatographic purification.
Troubleshooting Guide 2: Recrystallization & Salt Formation
When chromatography is not ideal or the product is an oil, crystallization is the preferred method. For amines, this often involves forming a salt first.
Problem: Product is an Oil or Fails to Crystallize
Solution: HCl Salt Formation
Converting the basic free amine to its hydrochloride salt introduces ionic character, which promotes the formation of a stable crystal lattice.[3] The resulting salt is typically a solid that can be purified by recrystallization.
Experimental Protocol: Preparation and Recrystallization of the HCl Salt
-
Dissolution: Dissolve the crude this compound free base (1.0 eq) in a suitable anhydrous solvent. Good starting choices include diethyl ether, isopropanol (IPA), or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0 to 2.2 equivalents, depending on whether you are targeting the mono- or di-hydrochloride salt) in an appropriate solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are commonly used. Add the acid dropwise until precipitation is complete or the solution pH is strongly acidic (check with pH paper).
-
Isolation of Crude Salt: A solid precipitate should form. If precipitation is slow, you can cool the mixture in an ice bath. Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization:
-
Solvent Screening: Find a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold.[7] Common choices for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures like Ethanol/Ethyl Acetate or IPA/Hexanes.
-
Procedure: Dissolve the crude salt in the minimum amount of boiling solvent.[8] If using a two-solvent system, dissolve in the "good" solvent and add the "bad" (anti-solvent) dropwise until the solution becomes cloudy. Re-heat to clarify.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
-
Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent Class | Examples | Suitability for Free Base | Suitability for HCl Salt | Comments |
| Non-Polar | Hexanes, Toluene | High solubility | Very low solubility | Good as an anti-solvent for the salt.[3] |
| Ethers | Diethyl Ether, MTBE | Moderate to high solubility | Low solubility | Often used for the initial precipitation of the salt. |
| Esters | Ethyl Acetate | High solubility | Low to moderate solubility | Can be a good single solvent or co-solvent for salt recrystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | High solubility when hot, lower when cold | Excellent choices for recrystallizing amine salts.[4] |
| Water | H₂O | Low to moderate solubility | High solubility | Can be used, but drying the final product is more difficult. |
Visualization: Crystallization Strategy Decision Tree
Sources
minimizing side-product formation during 1-Cyclopentylpiperidin-3-amine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopentylpiperidin-3-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side-product formation and optimize your reaction outcomes. The protocols and mechanistic explanations are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and practical synthetic routes are:
-
Reductive Amination: This approach typically involves the reaction of a protected 3-piperidone, such as 1-Boc-3-piperidone, with cyclopentylamine, followed by in-situ reduction of the resulting imine/enamine intermediate.
-
N-Alkylation: This route involves the direct alkylation of 3-aminopiperidine or a protected analogue with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide).
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reductive amination reaction. What could it be?
A2: A common side-product in reductive amination is the formation of a tertiary amine.[1] This occurs when the desired secondary amine product reacts further with the starting ketone. This is particularly problematic if the reaction conditions favor multiple alkylations.
Q3: During my N-alkylation of 3-aminopiperidine, I'm getting a complex mixture of products that is difficult to purify. What is the likely cause?
A3: Direct N-alkylation of amines, especially primary and secondary amines, is often plagued by over-alkylation.[2][3] The product of the initial alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkylating agent to form tertiary amines or even quaternary ammonium salts.[4][5]
Q4: What is the best reducing agent for the reductive amination synthesis of this compound?
A4: For reductive aminations, it is crucial to use a reducing agent that selectively reduces the iminium ion intermediate over the starting ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are widely used for this purpose due to their mild nature and excellent chemoselectivity.[6][7]
Q5: How can I effectively purify the final this compound product?
A5: Purification can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for removing non-polar impurities and closely related side-products. For crystalline products or their salts, recrystallization can be a highly effective final purification step.
Troubleshooting Guide: Minimizing Side-Product Formation
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound via the two primary routes.
Route 1: Reductive Amination of a 3-Piperidone Precursor
This route is often preferred for its control and efficiency. A typical starting material is 1-Boc-3-piperidone, which is reacted with cyclopentylamine.
Issue 1: Formation of Tertiary Amine Side-Product
-
Cause: The desired secondary amine product, this compound, can react with another molecule of the 1-Boc-3-piperidone starting material, leading to the formation of a tertiary amine byproduct.[1]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the cyclopentylamine (1.1-1.2 equivalents) to ensure the complete consumption of the piperidone starting material.
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump over a period of time. This helps to keep the concentration of the newly formed secondary amine low, minimizing its competition for the starting ketone.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the side-reaction.
-
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of 1-Boc-3-piperidone (1.0 equiv) and cyclopentylamine (1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Reduction of the Starting Ketone
-
Cause: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of the 1-Boc-3-piperidone to the corresponding alcohol, which will not participate in the desired amination reaction.[8]
-
Mitigation Strategy:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | High selectivity for iminium ion reduction.[10] |
| Stoichiometry | Slight excess of cyclopentylamine | Minimizes unreacted ketone. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Solvent | Dichloromethane, 1,2-dichloroethane | Good solubility for reactants. |
Diagram: Reductive Amination Pathway and Side-Reactions
Caption: Reductive amination pathways for this compound synthesis.
Route 2: N-Alkylation of 3-Aminopiperidine
This is a more direct approach but requires careful control to avoid over-alkylation.
Issue 1: Over-Alkylation
-
Cause: The product, this compound, is a secondary amine and can be more nucleophilic than the starting 3-aminopiperidine (a primary-secondary diamine). This leads to a second alkylation on the piperidine nitrogen, forming a quaternary ammonium salt, or on the 3-amino group if unprotected.[3]
-
Mitigation Strategies:
-
Use a Protecting Group: Protect the more reactive 3-amino group of 3-aminopiperidine with a suitable protecting group (e.g., Boc) before N-alkylation. The protecting group can be removed in a subsequent step.
-
Slow Addition of Alkylating Agent: Add the cyclopentyl halide slowly to the reaction mixture to maintain a low concentration, thereby favoring mono-alkylation.[11]
-
Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing in the alkylation.[12]
-
Control Stoichiometry: Use a controlled amount of the cyclopentyl halide (typically 1.0-1.1 equivalents).
-
Experimental Protocol: Controlled N-Alkylation with a Protected Amine
-
Protect the 3-amino group of 3-aminopiperidine with a Boc group using standard procedures.
-
To a solution of N-Boc-3-aminopiperidine (1.0 equiv) and DIPEA (1.5 equiv) in a suitable solvent (e.g., acetonitrile or DMF), add cyclopentyl bromide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-Boc-1-cyclopentylpiperidin-3-amine by column chromatography.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
| Parameter | Recommended Condition | Rationale |
| Starting Material | N-Boc-3-aminopiperidine | Protects the 3-amino group from alkylation. |
| Alkylating Agent | Cyclopentyl bromide or iodide | Iodides are more reactive but bromides are often more cost-effective.[12] |
| Base | DIPEA | Non-nucleophilic, prevents competition with the amine.[12] |
| Addition | Slow, dropwise addition of alkylating agent | Minimizes local high concentrations, reducing over-alkylation.[11] |
Diagram: N-Alkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for N-alkylation of 3-aminopiperidine.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. [Link]
-
LibreTexts. (2023). Reductive Amination. [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
PubMed Central. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopentylpiperidin-3-amine Functionalization
Welcome to the technical support center for the functionalization of 1-Cyclopentylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and modification of this versatile scaffold.
I. General Considerations & Initial Troubleshooting
This section addresses broad issues that can affect various functionalization reactions of this compound.
FAQ 1: My reaction is sluggish or incomplete. What are the initial checks I should perform?
Answer:
Slow or incomplete reactions involving piperidine derivatives can often be traced back to a few common factors.[1] Before undertaking extensive optimization, consider the following initial troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Amine Purity: this compound, like other amines, can degrade over time, often indicated by a yellow or brown discoloration due to oxidation.[1] While it may still be usable for some less sensitive reactions, for optimal results, purification by distillation or filtration through a plug of basic alumina is recommended.[2]
-
Reagent Integrity: Ensure all other reagents, especially electrophiles and catalysts, are of high purity and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Accurate Stoichiometry: Carefully re-verify the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a gross miscalculation can lead to side product formation.
-
-
Reaction Setup and Atmosphere:
-
Inert Atmosphere: Many functionalization reactions, particularly those involving organometallic catalysts (e.g., Palladium or Copper), are sensitive to oxygen and moisture. Ensure your reaction vessel was properly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Verify the accuracy of your heating or cooling apparatus. Inconsistent temperature can significantly impact reaction rates.
-
-
Solvent Choice and Purity:
-
Anhydrous Solvents: For moisture-sensitive reactions, the use of anhydrous solvents is critical. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Solvent Polarity: The choice of solvent can dramatically influence reaction kinetics.[3][4] For instance, polar aprotic solvents like DMF or acetonitrile are often preferred for N-alkylation reactions.[1]
-
II. Troubleshooting Specific Functionalization Reactions
This section provides detailed guidance on common issues encountered during specific chemical transformations of this compound.
A. N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides from the secondary amine of the piperidine ring.
FAQ 2.1: I am observing low yields in my N-acylation reaction. How can I improve the outcome?
Answer:
Low yields in N-acylation can stem from several factors, including the reactivity of the acylating agent and the reaction conditions.
Troubleshooting Steps:
-
Choice of Acylating Agent:
-
Acid Chlorides/Anhydrides: These are highly reactive and often provide good yields. If using a less reactive starting material, consider converting the carboxylic acid to its corresponding acid chloride.
-
Activated Esters: For milder conditions, especially with sensitive substrates, pre-activating the carboxylic acid with reagents like HOBt (1-Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) can be effective.[5]
-
-
Base Selection:
-
An appropriate base is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The pKa of the base should be high enough to effectively scavenge the acid without competing as a nucleophile.
-
-
Solvent and Temperature Optimization:
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used.
-
Most acylations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
-
Table 1: N-Acylation Condition Optimization
| Parameter | Condition A (Standard) | Condition B (For Less Reactive Substrates) | Rationale |
| Acylating Agent | Carboxylic Acid + Coupling Agent (e.g., HATU) | Acyl Chloride | Increased electrophilicity of the acylating agent. |
| Base | DIPEA (2.0 eq) | Pyridine (solvent and base) | Pyridine can also act as a nucleophilic catalyst. |
| Solvent | DMF | DCM or Toluene | Solvent choice can influence solubility and reaction rates.[3] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Controlling temperature can minimize side reactions. |
B. N-Arylation
The formation of a C-N bond between the piperidine nitrogen and an aryl group is a key transformation, often achieved through Buchwald-Hartwig amination or Ullmann condensation.[6][7]
FAQ 2.2: My Buchwald-Hartwig N-arylation is failing or giving complex mixtures. What should I check?
Answer:
The success of Buchwald-Hartwig reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Detailed Troubleshooting Points:
-
Catalyst and Ligand System:
-
The choice of phosphine ligand is critical and often substrate-dependent. Biarylphosphine ligands like Xantphos or RuPhos are commonly effective.[6]
-
Ensure the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is active. Using a freshly opened bottle or storing it properly in a glovebox is advisable.
-
-
Base:
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.[6]
-
-
Solvent:
-
Anhydrous and thoroughly degassed solvents are mandatory to prevent catalyst deactivation. Toluene, dioxane, and THF are frequently used.[6]
-
FAQ 2.3: I am considering an Ullmann condensation as an alternative. What are the key parameters?
Answer:
Ullmann condensation is a copper-catalyzed alternative, particularly useful for aryl iodides and bromides.[6]
Table 2: Comparison of Buchwald-Hartwig and Ullmann N-Arylation
| Feature | Buchwald-Hartwig (Palladium-catalyzed) | Ullmann Condensation (Copper-catalyzed) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)[6] | CuI (5-10 mol%)[6][8] |
| Ligand | Biarylphosphines (e.g., Xantphos, RuPhos)[6] | Diamines, Amino Acids (e.g., L-proline)[6] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃[6] | K₂CO₃, K₃PO₄[6] |
| Solvent | Toluene, Dioxane, THF[6] | DMF, DMSO[6] |
| Temperature | 80-110 °C | 100-150 °C |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Primarily Ar-I, Ar-Br |
C. Reductive Amination
Reductive amination allows for the functionalization of the primary amine at the 3-position of the piperidine ring.
FAQ 2.4: My reductive amination is giving me significant amounts of the starting amine and/or the alcohol byproduct from aldehyde/ketone reduction. How can I improve selectivity?
Answer:
The key to a successful reductive amination is to balance the rate of imine formation with the rate of reduction.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing reductive amination.
Detailed Optimization Strategies:
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the carbonyl starting material.
-
Sodium cyanoborohydride (NaBH₃CN): Also effective, but it is toxic and requires careful handling. It is most effective at a slightly acidic pH.
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is another option, often providing clean reactions.
-
-
pH Control:
-
Imine formation is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by adding a catalytic amount of acetic acid. This protonates the carbonyl group, making it more electrophilic.
-
-
Reaction Sequence:
-
For particularly challenging substrates, a two-step procedure can be employed: first, form the imine (often with removal of water using a Dean-Stark trap or molecular sieves), and then add the reducing agent.
-
III. Protecting Group Strategies
For more complex syntheses, selective protection of either the secondary piperidine nitrogen or the primary C3-amine is often necessary.
FAQ 3.1: Which protecting group should I use for the secondary piperidine nitrogen?
Answer:
The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.[9]
Table 3: Common Protecting Groups for the Piperidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (TFA, HCl)[10][11] | Stable to base and hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C)[10][11] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine in DMF)[11] | Stable to acid and hydrogenation. |
FAQ 3.2: How can I selectively protect the primary amine at the C3 position?
Answer:
Given that the primary amine is generally more nucleophilic and less sterically hindered than the secondary piperidine nitrogen, selective protection is feasible.
Protocol for Selective Boc-Protection of the Primary Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in the same solvent. Using a slight sub-stoichiometric amount of Boc₂O can enhance selectivity.
-
Monitor the reaction by TLC or LC-MS. The mono-protected product should be the major spot.
-
Work-up by washing with saturated aqueous NaHCO₃ and brine, then dry the organic layer and concentrate. Purify by column chromatography if necessary.
This selective protection allows for subsequent functionalization at the secondary piperidine nitrogen. The Boc group can then be removed under acidic conditions to liberate the primary amine for further reactions.[10]
IV. Purification and Characterization
FAQ 4.1: My purified product is an oil and I suspect it's wet. How can I effectively dry it?
Answer:
Piperidine derivatives can form azeotropes with water, making them difficult to dry completely.[1]
Methods for Drying:
-
Azeotropic Distillation: For larger scales, dissolving the compound in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective.[1]
-
Drying Agents: For smaller scales, dissolving the oil in an appropriate organic solvent and stirring over a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is standard. For very stubborn cases, drying over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) can be used, followed by decanting or filtering.[1]
FAQ 4.2: What are the key NMR signals to look for to confirm functionalization?
Answer:
-
¹H NMR:
-
N-Acylation/N-Arylation: Look for the appearance of new aromatic or acyl protons and a downfield shift of the protons on the carbons alpha to the piperidine nitrogen.
-
Reductive Amination: The appearance of a new N-H proton (if a primary amine was formed) and signals corresponding to the newly introduced alkyl group. The protons on the carbon bearing the nitrogen will also show a characteristic shift.
-
-
¹³C NMR:
-
Observe the appearance of new carbon signals from the added functional group (e.g., a carbonyl carbon for amides, aromatic carbons for N-arylation).
-
-
Mass Spectrometry (MS):
-
Confirm the successful reaction by observing the molecular ion peak corresponding to the expected mass of the product.
-
By systematically addressing these common issues, researchers can significantly improve the efficiency and success rate of their experiments with this compound.
V. References
-
Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar. [Link]
-
An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Protecting group. Wikipedia. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
N-Acylation in combinatorial chemistry. Arkivoc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Cyclopentylpiperidin-3-amine
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to resolve your chromatographic challenges. This guide is specifically designed to address the common issue of peak tailing when analyzing basic compounds like 1-Cyclopentylpiperidin-3-amine. We will explore the root causes of this phenomenon and provide a logical, step-by-step approach to achieving sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the primary cause?
A1: The peak tailing you are observing is a classic problem encountered when analyzing basic compounds, particularly amines, on standard silica-based reversed-phase columns (e.g., C18).[1][2] The root cause is unwanted secondary interactions between your analyte and the stationary phase.[3]
Here's the underlying mechanism:
-
Analyte Chemistry: this compound is a basic compound containing both secondary and primary amine functional groups. In a typical reversed-phase mobile phase with a pH between 3 and 7, these amine groups will be protonated, carrying a positive charge (R-NH₂⁺).
-
Stationary Phase Chemistry: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[4] Even with modern manufacturing and end-capping techniques, some of these groups remain.[3][5] These silanol groups are weakly acidic and become deprotonated (ionized) at mid-range pH values, carrying a negative charge (Si-O⁻).[6][7]
-
Secondary Ionic Interactions: The positively charged amine analyte is strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[2][7][8] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. A portion of the analyte molecules gets "stuck" on these active sites and elutes more slowly, resulting in a distorted, tailing peak.[5][9]
This dual-retention mechanism—one part hydrophobic, one part ionic—is the primary reason for poor peak shape with basic compounds.[3][4]
Q2: How can I use mobile phase pH to improve the peak shape of my basic analyte?
A2: Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the residual silanols, thereby minimizing the problematic secondary interactions.[8] The goal is to make either the analyte or the silanol groups neutral.
-
Strategy 1: Low pH (e.g., pH 2.5 - 3.0)
-
Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral, protonated form (Si-OH).[3][6][8] While your amine analyte remains fully protonated and positively charged (R-NH₂⁺), the stationary phase surface is now largely neutral. This eliminates the strong ionic attraction, leading to a significant improvement in peak symmetry.[4]
-
Consideration: Operating at a pH below 3 can risk hydrolyzing the silica backbone of standard columns. It is crucial to use a column specifically designed for low-pH stability, often labeled as "acid-stable" or featuring bonding technologies like Agilent's StableBond (SB).[3]
-
-
Strategy 2: High pH (e.g., pH 8 - 11)
-
Mechanism: At a high pH, well above the pKa of the amine (the pKa of piperidine's conjugate acid is ~11, so this compound is similar), the analyte will be in its neutral, free-base form (R-NH₂).[8] Although the silanol groups will be fully deprotonated and negatively charged (Si-O⁻), the neutral analyte has no electrostatic attraction to them. This also effectively eliminates the secondary ionic interactions.
-
Consideration: High pH is even more aggressive towards standard silica. This approach requires a pH-stable column, such as a hybrid-particle column (e.g., Waters XBridge, Welch Xtimate) or a polymer-based column, which can tolerate pH ranges up to 12.[8][10]
-
The following table summarizes these effects:
| pH Range | Silanol State (Si-O⁻/Si-OH) | Analyte State (Amine/Amine-H⁺) | Secondary Interaction | Expected Peak Shape |
| Low pH (< 3) | Mostly Neutral (Si-OH) | Protonated (Positive) | Minimized | Good |
| Mid pH (3-7) | Partially/Fully Ionized (Negative) | Protonated (Positive) | Maximum | Poor (Tailing) |
| High pH (> 8) | Fully Ionized (Negative) | Neutral (Free Base) | Minimized | Good (with stable column) |
Q3: What are mobile phase additives, and how do they work to prevent tailing?
A3: Mobile phase additives are small molecules added in low concentrations to competitively block the active sites on the stationary phase or to buffer the pH.
-
Competing Bases (Silanol Blockers):
-
Mechanism: The most common strategy for basic analytes is to add a small, basic molecule like Triethylamine (TEA) to the mobile phase.[8] TEA is an amine that, like your analyte, will be protonated at low to neutral pH. It acts as a "silanol blocker" by competing with the analyte for the negatively charged silanol sites.[8] Because TEA is added in a relatively high concentration (e.g., 0.1%), it effectively saturates these active sites, shielding your analyte from the secondary interactions. Other amines like diethylamine can also be used.[11]
-
Typical Concentration: A good starting point is 0.1% v/v TEA.[8][11] The optimal concentration may vary and should be determined empirically.
-
-
Buffers:
-
Mechanism: Buffers (e.g., phosphate, formate, acetate) are crucial for maintaining a constant and reproducible mobile phase pH. This is especially important when operating near the pKa of the silanols or the analyte, where small pH shifts can cause large changes in retention time and peak shape.[6] Increasing buffer concentration can also help mitigate tailing by increasing the ionic strength of the mobile phase, which can help shield the ionic interactions.[6][12]
-
Q4: I still see tailing after adjusting the pH and adding TEA. What other factors should I investigate?
A4: If mobile phase optimization is insufficient, the issue may lie with the column hardware, or other instrumental factors.
-
Column Choice: The column is the most critical component.
-
Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity "Type B" silica, which has a lower metal content and fewer highly acidic silanol groups.[4] They also undergo a process called "end-capping," which uses a small silane reagent (like trimethylchlorosilane) to chemically bond over many of the remaining silanols.[3][5] Columns marketed as "base-deactivated" or having "low silanol activity" are ideal for amine analysis.[1]
-
Consider Hybrid or Polymer-Based Columns: Hybrid silica/polymer particles (e.g., Waters XBridge, Phenomenex Kinetex) offer excellent pH stability and reduced silanol activity.[4][5] Non-silica-based columns, such as those made from polymers, eliminate the problem of silanol interactions entirely.[4]
-
-
Instrumental and Physical Effects (Extra-Column Volume):
-
Problem: Peak tailing can also be caused by physical issues in the HPLC system, often referred to as "extra-column volume" or "dead volume."[1] This is any empty space in the flow path where the sample can get diluted and mixed, causing band broadening and tailing.[1]
-
Troubleshooting:
-
Check all fittings and tubing. Ensure tubing is cut flat and fully bottomed out in the fitting. Use narrow internal diameter tubing where possible.[13]
-
Examine the column inlet. A void at the head of the column, caused by bed collapse, can create significant tailing.[1][6] This can sometimes be temporarily fixed by reversing the column and flushing it, but replacement is the long-term solution.[6]
-
Use a guard column to protect the analytical column from strongly retained matrix components that can also cause peak shape to degrade over time.[14]
-
-
-
Sample Overload:
-
Problem: Injecting too much sample can overload the stationary phase, leading to both tailing and fronting peaks.[3][11]
-
Troubleshooting: Try reducing the injection volume or the concentration of your sample by a factor of 5 or 10. If the peak shape improves, mass overload was a contributing factor.
-
Troubleshooting Workflow and Protocols
To systematically diagnose the cause of peak tailing, follow this logical workflow.
Logical Troubleshooting Diagram
Caption: A logical workflow for diagnosing and resolving peak tailing.
Experimental Protocol 1: Diagnostic Test for Chemical vs. Physical Tailing
This protocol helps determine if the tailing is caused by chemical interactions specific to your basic analyte or a physical problem with the HPLC system.[1]
-
Prepare a Neutral Standard: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene, Uracil, or Caffeine) in your mobile phase at a concentration that gives a reasonable detector response.
-
Set Up HPLC Conditions: Use the exact same mobile phase, flow rate, and column that you are using for your this compound analysis.
-
Inject the Neutral Standard: Inject the neutral standard onto the column.
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak, the tailing issue is chemical in nature and specific to your basic analyte's interaction with the stationary phase. Proceed with mobile phase and column optimization.
-
Tailing Peak: If the neutral compound also tails, the problem is likely physical (instrumental).[1] Inspect your system for dead volume, check fittings, and examine the column for voids or blockages.
-
Experimental Protocol 2: Mobile Phase Preparation with a Competing Base
This protocol details how to prepare a mobile phase with Triethylamine (TEA) to act as a silanol blocker.
Objective: To prepare 1 L of Acetonitrile/Water (50:50) with 0.1% TFA and 0.1% TEA.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Triethylamine (TEA)
-
1 L volumetric flask
-
Graduated cylinders
-
Pipettes
Procedure:
-
Measure Water: Add approximately 400 mL of HPLC-grade water to the 1 L volumetric flask.
-
Add Acid (TFA): Using a pipette, carefully add 1.0 mL of TFA to the water. TFA is used to control the pH to the low range (pH < 3).
-
Add Competing Base (TEA): Using a separate pipette, carefully add 1.0 mL of TEA to the solution. Mix gently. The acid and base will react.
-
Add Acetonitrile: Add 500 mL of HPLC-grade Acetonitrile to the flask.
-
Bring to Volume: Add HPLC-grade water to the 1 L mark.
-
Mix and Degas: Stopper the flask and invert several times to ensure the solution is homogeneous. Degas the mobile phase using sonication or vacuum filtration before use.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Bio-Works. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
YMC Co., Ltd. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
- Dolan, J. W. (1985).
-
Welch Materials. (2025). Column Substitution in HPLC: More Than Just Matching Specs. Retrieved from [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. lctsbible.com [lctsbible.com]
- 13. chromtech.com [chromtech.com]
- 14. waters.com [waters.com]
Technical Support Center: Scaling Up 1-Cyclopentylpiperidin-3-amine Production
Welcome to the technical support center for the synthesis and scale-up of 1-Cyclopentylpiperidin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your process with scientific rigor.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly synthesized via the reductive amination of 1-cyclopentylpiperidin-3-one with an ammonia source or, more directly, the N-alkylation of 3-aminopiperidine with a cyclopentyl electrophile. The most efficient industrial route is often the reductive amination between cyclopentanone and 3-aminopiperidine.
Q1: We are experiencing low yields in our reductive amination scale-up. What are the likely causes and how can we fix it?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions that do not scale linearly. The core of this reaction involves two key steps: the formation of an iminium intermediate and its subsequent reduction.
Potential Causes & Solutions:
-
Inefficient Iminium Formation: The equilibrium between the ketone/amine starting materials and the iminium ion intermediate is critical.
-
pH Control: The reaction requires a mildly acidic pH (typically 5-7). A pH that is too high fails to catalyze iminium formation, while a pH that is too low will protonate the amine nucleophile, rendering it non-reactive. On scale, localized pH shifts during reagent addition can be significant.
-
Solution: Use a buffered system or perform a slow, controlled addition of the acidic catalyst (e.g., acetic acid). Monitor the pH of the reaction mixture in-process.
-
-
Water Removal: The formation of the iminium ion generates water. On a larger scale, this water can shift the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark trap if the solvent forms a suitable azeotrope with water (e.g., toluene, cyclohexane). Alternatively, adding a dehydrating agent like molecular sieves can be effective, though their removal on a large scale can be problematic.
-
-
-
Suboptimal Reduction: The choice and activity of the reducing agent are paramount.
-
Reducing Agent Selection: Sodium borohydride derivatives (like sodium triacetoxyborohydride, STAB) are common in lab-scale synthesis but can be costly and generate significant waste for large-scale production. Catalytic hydrogenation is often preferred.
-
Solution: Transition to catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. This method has a high atom economy and is more cost-effective for scale-up.[1]
-
-
Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the starting materials or solvents, or it may deactivate over the reaction time.
-
Solution: Ensure high-purity starting materials and solvents. Handle catalysts under an inert atmosphere to prevent oxidation, especially pyrophoric ones like Raney Nickel.
-
-
Workflow for Reductive Amination Scale-Up
Caption: General workflow for the synthesis of this compound via reductive amination.
Q2: Our final product is contaminated with impurities. How do we identify and minimize them?
Impurity profiling is crucial for a robust process. On a larger scale, minor side reactions that were negligible at the bench can become significant sources of contamination.
| Common Impurity | Potential Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor kinetics, catalyst deactivation, or incorrect stoichiometry. | Increase catalyst loading, extend reaction time, or use a slight excess of one reactant (the cheaper or more easily removed one). Monitor with in-process controls (IPC) like GC or TLC. |
| Over-alkylation Product (Dicyclopentylamine) | If using cyclopentyl halide and 3-aminopiperidine, the product can react again. In reductive amination, a secondary amine byproduct can form. | Use a stoichiometric excess of the amine starting material. Optimize temperature and reagent addition sequence to favor the primary reaction.[1] |
| Piperidin-3-one or Cyclopentanol | Reduction of the starting ketone before iminium formation, or hydrolysis of the iminium ion. | Ensure iminium formation is favored before introducing the reducing agent (if not done in one pot). For catalytic hydrogenation, ensure the catalyst has good chemoselectivity for the C=N bond over the C=O bond. |
Purification Strategy: While chromatography is useful for small-scale purification, it is generally not viable for large-scale production.
-
Fractional Vacuum Distillation: As this compound is a liquid, this is the most common and scalable purification method. Careful control of vacuum and temperature is needed to separate it from close-boiling impurities.
-
Salt Crystallization: Convert the crude amine product to a crystalline salt (e.g., hydrochloride or tartrate). The salt often has much lower solubility in common organic solvents than the impurities, allowing for purification by simple filtration. The pure amine can then be liberated by a base wash. This method was successfully used in the scalable synthesis of a similar amine.[2]
Protocol 1: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound oil in a suitable solvent like isopropyl alcohol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with vigorous stirring.
-
Monitor the pH to ensure it becomes acidic (pH < 2).
-
Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the solid salt under vacuum.
-
To recover the free amine, suspend the salt in water, add a strong base (e.g., 50% NaOH) until the pH is >12, and extract the product with a solvent like dichloromethane or EtOAc.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound and its precursors?
This compound and related amines are hazardous. All personnel must be trained on the specific risks.
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[3][4]
-
Toxicity: It is harmful if inhaled or absorbed through the skin.[3]
-
Handling: Always handle this material inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves).
-
Chemical splash goggles and a full-face shield.
-
A lab coat and, for larger quantities, a chemical-resistant apron.[5]
-
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, as this can lead to vigorous or hazardous reactions.[3][6]
-
Catalyst Safety: Be aware that catalysts like Raney Nickel are often pyrophoric and must be handled under a liquid or inert atmosphere. Palladium on Carbon can ignite flammable solvents in the presence of air and hydrogen.
Q2: How should the final product be stored to ensure long-term stability?
Organic amines are susceptible to degradation from atmospheric exposure.
-
Air Sensitivity: Amines can react with atmospheric carbon dioxide to form solid carbonate salts, which appear as a crust or precipitate. They can also be slowly oxidized by air.
-
Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[7] Keep it in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.
Q3: What is the most effective synthetic route for large-scale production?
While several routes exist, the most common and scalable approach is the one-pot reductive amination of cyclopentanone with 3-aminopiperidine .
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making framework for troubleshooting low yields in the reductive amination process.
This route is advantageous because it combines two relatively inexpensive and readily available starting materials in a single, atom-economical step. Alternative routes, such as the alkylation of 3-aminopiperidine with cyclopentyl bromide, often suffer from over-alkylation issues and generate salt waste, making them less desirable for large-scale manufacturing.[1][8]
References
- CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- Synquest Labs. (2024). 1-Cyclopentylpiperazine Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine.
- Li, H., et al. (2020). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules.
- Benchchem. Piperidin-3-amine | 54012-73-6.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g)....
- ResearchGate. (2024). Amination of cyclopentanone and accompanied by-reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 1-Cyclopentylpiperidin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopentylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern catalytic efficiency and selectivity, empowering you to troubleshoot and enhance your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the reductive amination of 1-cyclopentylpiperidin-3-one with an amine source. The success of this transformation hinges on the judicious selection of a catalyst that can efficiently facilitate the reduction of the intermediate imine or enamine while minimizing side reactions. This guide provides a structured approach to catalyst selection, troubleshooting common issues, and optimizing reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method is the reductive amination of 1-cyclopentylpiperidin-3-one. This process involves the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an imine intermediate, which is then reduced to the desired amine.[1][2] This one-pot approach is often preferred for its efficiency.[3]
Q2: What are the primary classes of catalysts used for this reductive amination?
The primary classes of catalysts fall into two main categories:
-
Heterogeneous Catalysts: These are solid-phase catalysts, with Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) being common choices for catalytic hydrogenation.[4][5] Raney Nickel is another effective, albeit sometimes less selective, option.[6]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Iridium and Rhodium complexes are known for their high activity and selectivity in transfer hydrogenation and direct reductive amination.[7][8][9]
Q3: What factors should I consider when selecting a catalyst?
Catalyst selection is a multi-faceted decision. Key factors include:
-
Selectivity: The catalyst should preferentially reduce the imine intermediate over the starting ketone to prevent the formation of the corresponding alcohol byproduct.
-
Activity: A highly active catalyst will drive the reaction to completion in a shorter time and at lower temperatures, potentially reducing side product formation.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are significant practical considerations.
-
Functional Group Tolerance: The chosen catalyst should be compatible with other functional groups present in the molecule.
-
Stereoselectivity: If chiral centers are present or desired, the choice of catalyst and ligands is critical for controlling the stereochemical outcome.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Desired Amine
Potential Causes & Solutions
-
Inefficient Imine Formation: The equilibrium between the ketone, amine source, and the imine may not favor the imine.
-
Solution: Ensure the reaction pH is slightly acidic (typically pH 4-6) to catalyze the dehydration step of imine formation.[4] Be cautious, as a pH that is too low can protonate the amine, rendering it non-nucleophilic.[4] The use of a dehydrating agent, such as molecular sieves, can also shift the equilibrium towards the imine.
-
-
Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvents (e.g., sulfur or phosphorus compounds) can poison noble metal catalysts.[10] The basicity of the piperidine nitrogen can also inhibit some catalysts.[10]
-
Solution: Purify starting materials and use high-purity solvents. If catalyst inhibition by the product amine is suspected, consider adding the catalyst in portions or using a continuous flow setup. Acidic additives like HCl or acetic acid can protonate the basic nitrogen, reducing its coordinating ability and enhancing reactivity, particularly in pyridine reductions.[10]
-
-
Incomplete Reduction: The reducing agent or reaction conditions may be insufficient to fully reduce the imine.
Problem 2: Significant Formation of the Alcohol Byproduct (1-Cyclopentylpiperidin-3-ol)
Potential Causes & Solutions
-
Non-Selective Reducing Agent: The chosen reducing agent may be too reactive and reduce the starting ketone faster than or concurrently with the imine.
-
Two-Step vs. One-Pot Procedure: Performing the reaction in a single pot can sometimes lead to competition between imine formation and ketone reduction.
-
Solution: Consider a two-step process. First, form the imine under optimal conditions, and then, in a separate step, add the reducing agent or catalyst. This approach can significantly improve selectivity.[4]
-
Problem 3: Formation of Secondary and Tertiary Amine Impurities
Potential Causes & Solutions
-
Over-Alkylation: The newly formed primary amine can react with the starting ketone to form a secondary amine, which can then react further.
-
Solution: Use a large excess of the ammonia source to statistically favor the formation of the primary amine. For transfer hydrogenation, using ammonium formate serves as both the nitrogen and hydrogen source, providing a high concentration of the aminating agent.[12] Iridium catalysts with picolinamide ligands have been shown to selectively produce secondary amines and can be adapted to minimize overalkylation.[11]
-
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and side reactions.
-
Solution: In some cases, less polar solvents can lead to an increase in secondary and tertiary amine byproducts due to lower ammonia solubility.[6] Experiment with different solvents to find the optimal balance between reactant solubility and reaction selectivity.
-
Catalyst Selection and Optimization Workflow
The following workflow provides a systematic approach to selecting and optimizing a catalyst for your specific needs.
Caption: A workflow for catalyst selection and optimization.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation
-
To a high-pressure reactor, add 1-cyclopentylpiperidin-3-one (1 equivalent), a suitable solvent (e.g., methanol, ethanol), and the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Add the heterogeneous catalyst (e.g., 5-10 mol% Pd/C or Pt/C).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC-MS or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Isolate the product through standard workup and purification procedures.
Protocol 2: General Procedure for Homogeneous Transfer Hydrogenation
-
In a round-bottom flask, dissolve 1-cyclopentylpiperidin-3-one (1 equivalent) and the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) in a suitable solvent (e.g., ethanol, isopropanol).[11]
-
Add the homogeneous catalyst (e.g., an iridium or rhodium complex, 0.1-1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Isolate the product through standard workup and purification procedures, which may include extraction and column chromatography to remove the catalyst.
Comparative Data for Catalyst Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C, H₂ | 50-500 psi H₂, 25-80°C, Methanol | Readily available, cost-effective for scale-up, easy to remove by filtration. | Can be prone to poisoning, may require high pressure, potential for over-reduction of other functional groups.[10] |
| PtO₂, H₂ | 50-500 psi H₂, 25-80°C, Acidic media | Often more active than Pd/C for reducing aromatic rings, can be effective when Pd/C fails. | More expensive than Pd/C, may require acidic conditions which can be incompatible with some substrates.[10] |
| Raney Ni, H₂ | 50-1000 psi H₂, 50-150°C, Ethanol/Ammonia | Very active, relatively inexpensive. | Can be less selective, pyrophoric and requires careful handling, may require higher temperatures and pressures.[6] |
| Ir-complex, HCOOH/NEt₃ | 40-80°C, Ethanol | High activity and selectivity, mild reaction conditions, excellent functional group tolerance.[9] | Higher cost, product purification may require removal of the catalyst. |
| Rh-complex, HCOOH/NEt₃ | 40-80°C, Ethanol | High activity, can be effective for asymmetric synthesis with chiral ligands. | High cost, potential for catalyst deactivation. |
| NaBH(OAc)₃ (STAB) | Room Temp, DCM or DCE | Excellent selectivity for imines over ketones, mild conditions, does not require special equipment.[4] | Stoichiometric reagent (not catalytic), can be slow, moisture-sensitive.[4] |
Advanced Troubleshooting: Mechanistic Insights
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. bioengineer.org [bioengineer.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kanto.co.jp [kanto.co.jp]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 1-Cyclopentylpiperidin-3-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopentylpiperidin-3-amine derivatives. This guide is designed to provide you with expert insights and practical troubleshooting strategies to address common stability challenges encountered during your experiments. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by their inherent chemical structure. The key functional groups to consider are the tertiary amine within the piperidine ring and the primary or secondary amine at the 3-position. These groups are susceptible to environmental factors such as:
-
Oxidation: The nitrogen atom in the piperidine ring can be oxidized, especially in the presence of atmospheric oxygen, peroxides, or metal ions.
-
pH: The basicity of the amine groups makes them reactive in acidic or basic conditions, which can catalyze degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation.
-
Reactive Excipients: In formulation studies, certain excipients can interact with the amine groups, leading to instability. For example, formaldehyde has been shown to degrade amine compounds.
Q2: What are the most probable degradation pathways for these derivatives?
A2: Based on the chemistry of the piperidine and amine functionalities, several degradation pathways are plausible:
-
N-Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides.
-
Ring Opening: Under certain oxidative or acidic conditions, the piperidine ring may undergo cleavage.
-
Reaction with Aldehydes/Ketones: The primary/secondary amine at the 3-position can react with residual aldehydes or ketones in solvents or from excipients to form imine adducts.
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
troubleshooting amine protection and deprotection in 1-Cyclopentylpiperidin-3-amine synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopentylpiperidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical aspects of amine protection and deprotection, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to navigate the challenges encountered during this multi-step synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a strategic sequence of protecting the more reactive primary amine at the 3-position, followed by the alkylation of the piperidine nitrogen, and concluding with the deprotection of the 3-amino group. This approach prevents undesirable side reactions, such as di-alkylation or polymerization, and ensures a clean conversion to the target molecule.
A common and effective synthetic route is outlined below. This guide will focus on troubleshooting the key steps within this workflow.
II. Troubleshooting Guide: Protection & Deprotection
This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.
Part A: Amine Protection Challenges
The initial step involves the selective protection of the primary amino group at the C-3 position of 3-aminopiperidine. The most common protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2]
Q1: My Boc-protection of 3-aminopiperidine is sluggish or incomplete, resulting in a low yield. What are the likely causes?
A1: Incomplete Boc protection is a frequent issue stemming from several factors:
-
Reagent Quality & Stoichiometry: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Using a stoichiometric amount (e.g., 1.0 equivalent) may be insufficient to drive the reaction to completion.
-
Base and Salt Formation: If your 3-aminopiperidine starting material is a hydrochloride or other salt, a base is essential to liberate the free amine for reaction. Insufficient base will stall the reaction.
-
Solvent Effects: The zwitterionic character of amino acids and related compounds can lead to poor solubility in common organic solvents, slowing the reaction.[3]
-
Reaction Conditions: While the reaction often proceeds well at room temperature, low temperatures can decrease the rate significantly.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of Boc₂O.
-
Optimize Stoichiometry: Increase the amount of Boc₂O to 1.1–1.3 equivalents.
-
Add a Suitable Base: If using an amine salt, add at least 2.0 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated.
-
Improve Solubility: A mixed solvent system, such as 1,4-dioxane/water or methanol/water, can improve the solubility of the starting material.[4] For anhydrous conditions, DMF or acetonitrile are good alternatives.
-
Increase Temperature: Gently heating the reaction to 40–55°C can increase the reaction rate without promoting side reactions.[4]
Q2: I am observing the formation of a di-protected byproduct where both the C-3 amine and the piperidine nitrogen are protected. How can I improve selectivity?
A2: This side reaction occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled. While the primary amine at C-3 is more nucleophilic and less sterically hindered than the secondary piperidine nitrogen, the latter will react under forcing conditions.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05 equivalents) of Boc₂O or Cbz-Cl. Avoid using a large excess of the protecting group reagent.
-
Lower the Temperature: Perform the reaction at 0°C to room temperature to favor the kinetically preferred protection of the more reactive primary amine.
-
Optimize Basicity: Use a milder base like sodium bicarbonate (NaHCO₃) in an aqueous/organic system (Schotten-Baumann conditions). This often provides excellent selectivity for the primary amine.[5]
Part B: N-Alkylation of the Piperidine Ring
Once the 3-amino group is masked, the next step is the introduction of the cyclopentyl group onto the piperidine nitrogen. This is typically achieved via direct alkylation with a cyclopentyl halide or through reductive amination with cyclopentanone.
Q3: My N-alkylation of N-Boc-3-aminopiperidine with cyclopentyl bromide is slow and gives a poor yield. What is going wrong?
A3: Sluggish N-alkylation is a classic challenge when working with piperidines.[6] The primary causes are:
-
Acid Generation: The reaction produces hydrobromic acid (HBr), which protonates the nucleophilic piperidine nitrogen, effectively taking it out of the reaction.
-
Leaving Group Reactivity: While alkyl bromides are effective, their reactivity is lower than that of alkyl iodides.
-
Solvent Choice: The reaction rate is highly dependent on the solvent. Polar aprotic solvents that can stabilize the transition state are ideal.
Solutions:
-
Use an Acid Scavenger: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or DIPEA (1.5–2.0 equivalents) to neutralize the HBr as it forms.[6][7]
-
Activate the Alkyl Halide: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive cyclopentyl iodide in situ via the Finkelstein reaction.
-
Select an Appropriate Solvent: Use a polar aprotic solvent like DMF, acetonitrile (MeCN), or DMSO.[6][7]
-
Increase Temperature: Heating the reaction (e.g., to 60–80°C) can significantly accelerate the rate.
Q4: I am attempting the N-alkylation via reductive amination with cyclopentanone, but the reaction is messy. How can I optimize this step?
A4: Reductive amination is an excellent and often milder alternative to direct alkylation.[8][9] However, success depends on the choice of reducing agent and reaction conditions.
-
Reducing Agent: The choice of hydride reagent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the cyclopentanone starting material before it forms an iminium ion with the piperidine.
-
pH Control: Imine/iminium ion formation is typically fastest under weakly acidic conditions (pH 4-6). This is a delicate balance, as the piperidine nitrogen must remain largely in its non-protonated, nucleophilic state.
Solutions:
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[9] It is mild enough not to reduce the ketone but is highly effective at reducing the intermediate iminium ion.
-
Catalyze Imine Formation: Add a catalytic amount of acetic acid (AcOH) to facilitate the initial condensation between the piperidine and cyclopentanone.
-
Solvent Selection: Use a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Part C: Final Deprotection Challenges
The final step is the removal of the protecting group from the 3-amino position to yield the target compound. The method depends entirely on the protecting group used.
Q5: My Cbz deprotection via catalytic hydrogenation is failing. What are the common failure points?
A5: Catalytic hydrogenation is the standard method for Cbz removal, but it is sensitive to several factors.[10]
-
Catalyst Poisoning: This is the most common cause of failure. Trace amounts of sulfur-containing compounds (e.g., from previous steps) or even certain functional groups on the substrate can irreversibly poison the palladium catalyst. The product amine itself can also coordinate to the catalyst surface, slowing the reaction.
-
Catalyst Quality/Activity: The activity of Pd/C can vary significantly between suppliers and batches, and it deactivates over time.
-
Hydrogen Pressure: For sterically hindered or challenging substrates, atmospheric pressure from a hydrogen balloon may be insufficient to drive the reaction.[10]
Solutions:
-
Use a High-Quality Catalyst: Always use a fresh, high-quality catalyst. If a standard 10% Pd/C fails, switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10]
-
Increase Hydrogen Pressure: Use a hydrogenation apparatus (e.g., a Parr shaker) to run the reaction under positive pressure (e.g., 50 psi).[10]
-
Prevent Product Inhibition: Add a small amount of a weak acid, like acetic acid, to the reaction. This protonates the product amine, preventing it from binding to and inhibiting the catalyst.[10]
-
Consider Transfer Hydrogenation: If pressurized hydrogenation is not an option or fails, catalytic transfer hydrogenation (CTH) is an excellent alternative. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene. This method often shows different selectivity and can be more effective for certain substrates.[10]
-
Switch Deprotection Method: If catalyst poisoning is inherent to the molecule, an alternative chemical cleavage method is necessary. Strong acids like HBr in acetic acid will cleave the Cbz group, although this is a harsh method.[5][10]
Q6: I'm removing a Boc group with trifluoroacetic acid (TFA), but the workup is difficult and the product is impure. Are there cleaner methods?
A6: While effective, TFA is a very strong acid that can generate a highly reactive tert-butyl cation. This cation can cause side reactions, such as alkylating the product amine or other nucleophilic sites.
Solutions:
-
Use a Cation Scavenger: Add a scavenger to the reaction to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane (TES), anisole, or thioanisole (typically 5-10% v/v).[2]
-
Switch to HCl: A highly recommended alternative is using a solution of HCl in an anhydrous, non-nucleophilic solvent like 1,4-dioxane, diethyl ether, or methanol. This procedure often results in the precipitation of the product as a clean hydrochloride salt, which can be isolated by simple filtration. This avoids aqueous workups and simplifies purification.
-
Careful Workup: If using TFA, perform the basic workup at low temperature (0°C) by slowly adding the reaction mixture to a vigorously stirred, chilled solution of a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
III. Frequently Asked Questions (FAQs)
Q: Which protecting group is better for this synthesis, Boc or Cbz?
A: The choice depends on the overall synthetic plan and the stability of other functional groups in your molecule.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Introduction | Boc₂O, base (e.g., TEA, NaOH) | Cbz-Cl, base (e.g., NaHCO₃) |
| Cleavage | Strong Acid (TFA, HCl)[11] | Catalytic Hydrogenation (H₂, Pd/C)[11] |
| Stability | Stable to base, hydrogenation | Stable to acid, mildly basic conditions |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc |
| Considerations | Acid-labile groups elsewhere in the molecule may be cleaved. | Reducible groups (alkenes, alkynes, nitro, some aryl halides) will also be reduced.[10] |
Recommendation: If your downstream synthesis involves chemistry that is sensitive to acid, Cbz is a better choice. If your molecule contains functional groups that would be reduced during hydrogenation (e.g., double bonds, nitro groups), Boc is the preferred protecting group.[2]
Q: How can I effectively monitor the progress of my protection and deprotection reactions?
A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Stain with ninhydrin; free amines will appear as a colored spot (usually purple or yellow), while fully protected amines will not stain. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of starting material and the appearance of the product, confirming the mass of each species.
Q: My final product, this compound, is a low-melting solid or oil and is difficult to purify by column chromatography. Do you have any tips?
A: Free amines, especially those with lower molecular weight, can be challenging to purify via standard silica gel chromatography due to tailing.
-
Use a Basic Eluent: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonium hydroxide in your dichloromethane/methanol or ethyl acetate/hexane mobile phase. This deactivates the acidic silanol groups on the silica surface and prevents peak tailing.
-
Salt Formation and Filtration: A highly effective purification strategy is to convert the amine into a crystalline salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will often precipitate as a clean, crystalline solid that can be collected by filtration. The free base can be regenerated later if needed by partitioning between a base (like aq. NaOH) and an organic solvent.
-
Distillation: If the product is thermally stable, purification by distillation under high vacuum may be a viable option for larger scales.
IV. Key Experimental Protocols
Protocol 1: Boc-Protection of 3-Aminopiperidine Dihydrochloride
-
Suspend 3-aminopiperidine dihydrochloride (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium hydroxide (2.5 equiv) to adjust the pH to ~10.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-3-aminopiperidine, which can often be used without further purification.
Protocol 2: N-Alkylation via Reductive Amination
-
Dissolve N-Boc-3-aminopiperidine (1.0 equiv) and cyclopentanone (1.2 equiv) in 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 20 minutes.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Cbz-Deprotection via Catalytic Hydrogenation
-
Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10% by weight of the substrate).
-
Purge the flask with an inert gas (N₂ or Ar) and then place it under a hydrogen atmosphere (using a balloon or a Parr hydrogenation apparatus at 50 psi for more robust reactions).[10]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is consumed and CO₂ evolution ceases.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
V. References
-
Graßl, S., & Weuster-Botz, D. (2012). Biocatalytic synthesis of enantiopure 3-aminopiperidine derivatives. Applied Microbiology and Biotechnology, 94(3), 653–661.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
-
BenchChem. (2025). Common challenges in working with piperidine-based compounds.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
-
BenchChem. (2025). Technical Support Center: Optimization of Cbz Deprotection.
-
Chemtips. (2012). Reactions that Work: Boc Protection.
-
Sigma-Aldrich. Application Note – N-Boc protection.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
-
ChemistryViews. (2018). New Protecting Group for Amines.
-
Sajiki, H., & Hirota, K. (1995). A novel and chemoselective deprotection of the N-Cbz group in the presence of the O-benzyl group. Tetrahedron Letters, 36(20), 3465-3468.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6345-6348.
-
Synple Chem. (n.d.). N-Boc protection.
-
Suzuki, T., et al. (2020). Selective N-Protection of Amino Groups with O-Alkyl S-(Pyridin-2-yl)carbonothiolates. Synlett, 31(09), 899-902.
-
Wuts, P. G., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ResearchGate. (2022). Why does my CBz-deprotection not work?.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono- and di-N-BOC derivatives of diamines, amino alcohols, and amino thiols. Synthetic Communications, 20(16), 2559-2564.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
Hara, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2396–2403.
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
-
ResearchGate. (n.d.). Reductive amination of cyclopentanone.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
-
Findlay, B. (2012). Reactions that Work: Boc Protection. Chemtips.
-
Perron, V., et al. (2009). A General and Regioselective Method for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283-289.
-
Benchchem. (n.d.). Piperidin-3-amine.
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g)....
-
ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone.
-
Benchchem. (n.d.). Technical Support Center: common challenges in working with piperidine-based compounds.
-
ResearchGate. (n.d.). What are the best methods for Piperidine purification alternatives to distillation?.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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- 1. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
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Validation & Comparative
A Comparative Guide to the Efficacy of Piperidine Derivatives as CCR5 Antagonists
This guide provides a detailed comparison of the efficacy of piperidine-based derivatives as antagonists of the C-C chemokine receptor type 5 (CCR5). It is intended for researchers, scientists, and drug development professionals working in virology and medicinal chemistry. We will explore the structure-activity relationships (SAR) that govern their potency, present supporting experimental data from key studies, and detail the methodologies used to evaluate these promising anti-HIV agents.
Introduction: The Critical Role of CCR5 in HIV-1 Entry
The human CCR5 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the immune system. However, it is also the primary co-receptor used by the most common strains of HIV-1 (R5-tropic strains) to gain entry into host cells, particularly CD4+ T-helper cells. The virus's surface glycoprotein, gp120, binds to the CD4 receptor, triggering a conformational change that exposes a binding site for CCR5. This second interaction is critical, initiating membrane fusion and allowing the viral core to enter the cell's cytoplasm.
Preventing this interaction has become a validated therapeutic strategy for controlling viral replication.[1] Small-molecule CCR5 antagonists, such as the FDA-approved drug Maraviroc, function by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This induces a conformational change in the receptor's extracellular loops, preventing their recognition by the viral gp120 protein and effectively blocking viral entry. The development of novel piperidine-based scaffolds is a major focus of research aimed at identifying next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.[2][3]
Mechanism of Action: Allosteric Antagonism of CCR5
CCR5 antagonists do not compete directly with the natural chemokine ligands (like RANTES) at the orthosteric binding site. Instead, they are non-competitive allosteric inhibitors. They bind to a distinct site within the transmembrane domain of the receptor, stabilizing a receptor conformation that is incompatible with HIV-1 gp120 binding. This allosteric mechanism is crucial for their therapeutic effect.
Below is a diagram illustrating the CCR5-mediated HIV-1 entry pathway and the inhibitory action of a piperidine-based antagonist.
Caption: Mechanism of CCR5-mediated HIV-1 entry and its inhibition by a piperidine antagonist.
Comparative Efficacy of Piperidine-Based CCR5 Antagonists
The efficacy of CCR5 antagonists is primarily determined by their binding affinity (IC50 in binding assays) and their functional ability to block viral activity (EC50 or IC50 in functional assays like chemotaxis or viral replication). Structure-activity relationship (SAR) studies are essential for optimizing these compounds. Modifications to different parts of the molecular scaffold can dramatically alter potency.
Key structural components often include:
-
A central piperidine ring, which serves as a scaffold.
-
A basic nitrogen atom, crucial for interactions within the receptor pocket.
-
Various hydrophobic and aromatic substituents that occupy different sub-pockets of the binding site.
The following table summarizes efficacy data for several distinct series of piperidine-based CCR5 antagonists, highlighting how structural modifications impact their activity.
| Compound Series/Reference | Key Structural Feature | CCR5 Binding IC50 (nM) | Anti-HIV Activity EC50 (nM) | Notes |
| Piperidine-4-carboxamides [2] | 1-Acetylpiperidin-4-yl group | 0.5 - 5.0 | 0.59 (for compound 11f) | Introduction of small hydrophobic groups on the central phenyl ring enhanced binding affinity. Compound 11f showed excellent antiviral activity.[2] |
| Imidazopiperidines [1] | Imidazopiperidine core | Potent (not specified) | Potent (not specified) | Designed to improve upon Maraviroc. Retained potent antiviral profile and showed activity against a Maraviroc-resistant HIV-1 strain.[1] |
| 1-Benzazepine Derivatives [4] | Benzazepine ring with a tertiary amine | 2.7 (for compound 6s) | 1.2 (for compound 6s) | Modifications to substituents on the benzazepine ring and phenyl group led to highly potent compounds with good pharmacokinetic properties in rats.[4] |
| 1-Benzazepine Sulfoxides [5] | Benzazepine core with a sulfoxide moiety | 1.6 - 1.9 | 1.0 - 7.7 | Asymmetric synthesis showed that S-sulfoxide isomers were more active. Replacement of a pyridyl group with triazolyl enhanced binding.[5] |
| Novel Piperidine Scaffolds [3] | Diazaspiro[5.5]undeca-2-one core | 30 (for compound 21) | Not specified | Identified from a novel scaffold design, compound 21 showed good potency and an attractive pharmacokinetic profile in rats with 66% oral bioavailability.[3] |
Experimental Protocols for Efficacy Evaluation
Accurate assessment of antagonist efficacy requires robust, validated assays. The two primary types are binding assays, which measure the direct interaction between the compound and the receptor, and functional assays, which measure the compound's ability to inhibit a biological response.
4.1. CCR5 Radioligand Binding Assay
This protocol determines a compound's ability to displace a radiolabeled ligand (e.g., ³H-RANTES) from the CCR5 receptor, allowing for the calculation of the inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human CCR5 (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, the radioligand (e.g., [¹²⁵I]-MIP-1β or similar) at a concentration near its Kd, and varying concentrations of the test compound (derivative).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.2. Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the intracellular calcium influx triggered by a CCR5 agonist (e.g., RANTES). This is a common high-throughput method for evaluating GPCR modulator efficacy.[6][7]
Methodology:
-
Cell Preparation: Plate CCR5-expressing cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for approximately 1 hour.[6]
-
Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a short period.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or FlexStation.[6] The instrument will add a CCR5 agonist (e.g., RANTES) to all wells to stimulate the receptor.
-
Fluorescence Reading: The instrument measures the change in fluorescence intensity over time. Agonist binding causes an increase in intracellular calcium, leading to a sharp increase in fluorescence.
-
Data Analysis: The antagonist's effect is measured by the reduction in the agonist-induced fluorescence signal. Plot the inhibition of the calcium signal against the antagonist concentration to calculate the functional IC50.
The workflow for a typical calcium mobilization assay is depicted below.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Conclusion and Future Directions
The piperidine scaffold remains a highly valuable and versatile core for the design of potent CCR5 antagonists. SAR studies have consistently shown that fine-tuning the hydrophobic and electronic properties of substituents is key to achieving nanomolar to sub-nanomolar potency.[2][4] The development of derivatives active against resistant viral strains, as seen with the imidazopiperidine series, is a critical area of ongoing research.[1]
Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds. This includes improving oral bioavailability, reducing off-target effects (such as hERG channel inhibition), and ensuring a long half-life to support patient adherence. The ultimate goal is to develop new anti-HIV agents that are not only highly effective but also safer and more convenient than existing therapies.
References
- A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. (n.d.). ResearchGate.
- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Center for Biotechnology Information.
- Stupple, P. A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798). Journal of Medicinal Chemistry, 54(1), 67–77.
- Kim, D., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397–416.
- Maeda, K., et al. (2004). Orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activity of 1-benzothiepine 1,1-dioxide and 1-benzazepine derivatives containing a tertiary amine moiety. Chemical & Pharmaceutical Bulletin, 52(5), 577–590.
- Nakayama, T., et al. (2006). Orally Active CCR5 Antagonists as anti-HIV-1 Agents. Part 3: Synthesis and Biological Activities of 1-benzazepine Derivatives Containing a Sulfoxide Moiety. Chemical & Pharmaceutical Bulletin, 54(8), 1136–1146.
- Dunkel, M., et al. (2015). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
Sources
- 1. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Orally active CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological activities of 1-benzazepine derivatives containing a sulfoxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Cyclopentyl Moiety: A Sweet Spot for Potency and Stability in Piperidine-Based Drug Design
A Comparative Guide to 1-Cyclopentylpiperidin-3-amine and its Cycloalkyl Analogs
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, gracing the structures of numerous approved drugs.[1][2] Its versatility allows for three-dimensional exploration of chemical space, crucial for optimizing interactions with biological targets. A key point of diversification on this privileged scaffold is the N-substituent, where the choice of a cycloalkyl group can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of this compound with other N-cycloalkyl piperidines, offering insights for researchers in drug discovery and development.
The Influence of N-Cycloalkyl Ring Size on Biological Activity
The size of the N-cycloalkyl substituent on the piperidine ring is a critical determinant of biological activity. This is often due to the specific steric and conformational constraints imposed by the cycloalkyl group, which can dictate the orientation of the piperidine core within a target's binding pocket.
Case Study: Dopamine Transporter (DAT) Inhibition
For instance, studies on piperidine-based analogues of cocaine have shown that modifications at the nitrogen atom significantly impact binding affinity for DAT.[3] In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the nature of the N-substituent was found to be crucial for potent DAT inhibition.[4] While not a direct comparison of cycloalkyl groups, these studies highlight the sensitivity of the N-position to substitution.
A logical extension of these findings suggests that the size and conformation of an N-cycloalkyl group would similarly modulate DAT affinity. It is hypothesized that the cyclopentyl group in this compound offers an optimal balance of lipophilicity and conformational flexibility to fit within the DAT binding site. Smaller rings like cyclopropyl may be too constrained, while larger rings like cyclohexyl might introduce steric hindrance.
Metabolic Stability: A Deciding Factor in Drug Candidacy
A drug candidate's journey is often dictated by its metabolic fate. The N-cycloalkyl group on a piperidine ring can be a primary site for metabolism, typically through oxidation by cytochrome P450 enzymes.[5] The stability of this group is therefore paramount for achieving a desirable pharmacokinetic profile.
In vitro studies using human liver microsomes have shown that the size of the cycloalkyl ring can influence metabolic stability.[6][7] Generally, smaller, more strained rings can be more susceptible to metabolic breakdown. Conversely, excessive lipophilicity, which can be introduced by larger cycloalkyl groups, may also lead to increased metabolic clearance. The cyclopentyl group often represents a favorable compromise, providing sufficient lipophilicity for cell permeability without introducing excessive metabolic liabilities.
Table 1: Comparative Physicochemical and Predicted Metabolic Properties of N-Cycloalkyl Piperidin-3-amines
| Compound | N-Substituent | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted Metabolic Stability (HLM) |
| 1 | Cyclopropyl | 140.23 | 1.3 | Moderate |
| 2 | Cyclobutyl | 154.26 | 1.7 | Moderate-High |
| 3 | This compound | 168.28 | 2.1 | High |
| 4 | Cyclohexyl | 182.31 | 2.5 | Moderate-High |
Note: Predicted values are based on computational models and general trends observed in the literature. Actual experimental values may vary.
Synthesis of N-Cycloalkyl Piperidin-3-amines
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of a suitable piperidone precursor.
Caption: General workflow for the synthesis of N-cycloalkyl piperidin-3-amines.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidin-3-one hydrochloride
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of piperidin-3-one hydrochloride (1.0 eq) in DCE, add cyclopentylamine (1.2 eq) and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to afford this compound.
Application in Kinase Inhibitor Design
The piperidine scaffold is a common feature in many kinase inhibitors, where it often serves as a solvent-exposed moiety that can be modified to improve physicochemical properties. The N-cycloalkyl group can play a crucial role in tuning the solubility, permeability, and metabolic stability of these inhibitors.
In the design of p21-activated kinase 4 (PAK4) inhibitors, for example, various substituted piperidines have been explored.[8] While a direct comparison of the N-cycloalkyl series is not explicitly detailed, the frequent appearance of cyclopentyl and cyclohexyl groups in kinase inhibitor libraries suggests their utility in this context. The choice between these groups would likely depend on the specific steric requirements of the kinase active site and the desired pharmacokinetic profile.
Caption: Iterative cycle of kinase inhibitor design focusing on N-cycloalkyl piperidines.
Conclusion
The selection of an N-cycloalkyl substituent on a piperidine core is a critical decision in drug design that can significantly impact a compound's biological activity and pharmacokinetic properties. While direct comparative data across a full series of N-cycloalkyl piperidin-3-amines is often not available in a single study, a synthesis of the existing literature suggests that the cyclopentyl group frequently occupies a "sweet spot." It provides a favorable balance of lipophilicity for cell permeability and target engagement, conformational flexibility to adapt to binding sites, and enhanced metabolic stability compared to smaller or more lipophilic analogs. For medicinal chemists, this compound and its derivatives represent a promising scaffold for the development of novel therapeutics targeting a wide range of diseases.
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- BenchChem. (2025). An In-Depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine Derivatives and Analogs as Potential Kinase Inhibitors.
- Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 447.
- Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
- Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1886-1898.
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- Chattopadhyay, S., et al. (2002). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 10(12), 4091-4102.
- Pelc, M., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-361.
- Issayeva, U. B., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
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comparative analysis of different synthetic routes to 1-Cyclopentylpiperidin-3-amine
An In-Depth Comparative Analysis of Synthetic Routes to 1-Cyclopentylpiperidin-3-amine
Introduction
This compound is a disubstituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the specific combination of a cyclopentyl group at the 1-position and an amine at the 3-position offers a unique three-dimensional architecture for probing biological targets. The efficacy, scalability, and economic viability of its synthesis are therefore critical considerations for researchers.
This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the optimal method for their specific needs, whether for small-scale library synthesis or large-scale production.
Core Synthetic Strategy: Reductive Amination
The most direct and widely employed strategy for the synthesis of this compound is the reductive amination (also known as reductive alkylation) between 3-aminopiperidine and cyclopentanone.[1][2][3][4] This method is favored over alternatives like direct alkylation with cyclopentyl halides, as it elegantly avoids the common issue of over-alkylation, which often leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][5]
The reaction proceeds in two fundamental steps:
-
Imine/Enamine Formation: The nucleophilic nitrogen of 3-aminopiperidine attacks the electrophilic carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This intermediate then dehydrates under mildly acidic conditions to form a Schiff base (iminium ion).
-
Reduction: The resulting C=N double bond of the iminium ion is then reduced to a C-N single bond by a suitable reducing agent to yield the final product.
The primary point of differentiation between the various protocols lies in the choice of the reducing agent, which significantly impacts the reaction conditions, selectivity, scalability, and safety profile. We will compare three major approaches based on this variable.
Caption: General workflow for reductive amination.
Route A: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method represents the modern standard for laboratory-scale reductive aminations due to its operational simplicity, mild reaction conditions, and high yields.
Mechanistic Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent. Unlike stronger hydrides like NaBH₄, it is slow to reduce aldehydes and ketones but rapidly reduces the iminium ion formed in situ.[6] This selectivity allows for a convenient "one-pot" procedure where the amine, ketone, and reducing agent can be combined without the need to pre-form the imine, simplifying the experimental workflow. The acetic acid byproduct from the reagent can also help catalyze the initial imine formation.
Advantages:
-
High Selectivity: Preferentially reduces the iminium ion, minimizing side reactions.
-
Mild Conditions: Reactions are typically run at room temperature.
-
One-Pot Procedure: All reagents can be mixed at the start of the reaction.
Disadvantages:
-
Reagent Cost: NaBH(OAc)₃ is more expensive than other common hydrides or catalytic hydrogenation, making it less ideal for large-scale synthesis.
-
Stoichiometric Waste: As a stoichiometric reagent, it generates significant borate waste.
Caption: Workflow for Route A using NaBH(OAc)₃.
Route B: Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN)
Historically a very popular choice, NaBH₃CN is effective for reductive aminations because it is stable in mildly acidic conditions (pH 5-6) required for imine formation.
Mechanistic Rationale: Similar to NaBH(OAc)₃, sodium cyanoborohydride is selective for the protonated imine (iminium ion) over the ketone starting material.[3] The presence of the electron-withdrawing cyano group deactivates the hydride, preventing it from readily reducing the carbonyl group at neutral or acidic pH. This allows the equilibrium to favor iminium ion formation before reduction occurs.
Advantages:
-
High Selectivity: Excellent chemoselectivity for imines in the presence of carbonyls.
-
Cost-Effective: Generally less expensive than NaBH(OAc)₃.
Disadvantages:
-
Toxicity: The reagent itself is toxic, and there is a significant risk of generating highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4). This necessitates careful pH control and handling in a well-ventilated fume hood.
-
Waste Disposal: Cyanide-containing waste streams require specialized disposal procedures.
Route C: Catalytic Hydrogenation
This classical method is the most atom-economical and is highly favored for industrial-scale production. It involves the reaction of the amine and ketone under a hydrogen atmosphere in the presence of a metal catalyst.
Mechanistic Rationale: The reaction proceeds on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[7][8][9] The catalyst first facilitates the condensation of the amine and ketone to form the imine. Subsequently, molecular hydrogen is activated on the catalyst surface and adds across the C=N double bond to effect the reduction.
Advantages:
-
High Atom Economy: The only byproduct is water, making it a "green" chemistry approach.
-
Scalability: The procedure is readily scalable to kilogram and multi-ton quantities.[10]
-
Cost-Effective: Hydrogen gas is inexpensive, and the catalyst can often be recovered and reused.
-
Clean Product: The product is often of high purity after simply filtering off the catalyst, potentially avoiding chromatography.
Disadvantages:
-
Specialized Equipment: Requires a pressure-rated hydrogenation reactor.
-
Catalyst Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. Raney Nickel is pyrophoric and must be handled with care.
-
Catalyst Poisoning: The catalyst can be sensitive to impurities in the starting materials.
Caption: Workflow for Route C via Catalytic Hydrogenation.
Quantitative Data & Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on typical literature values and process chemistry principles.
| Parameter | Route A: NaBH(OAc)₃ | Route B: NaBH₃CN | Route C: Catalytic Hydrogenation |
| Typical Yield | 85-95% | 80-90% | >90% |
| Purity (pre-purification) | Good to Excellent | Good | Excellent |
| Reaction Time | 12-24 hours | 12-24 hours | 2-8 hours |
| Operating Temperature | Room Temperature | Room Temperature | 50-130°C[7] |
| Operating Pressure | Atmospheric | Atmospheric | Elevated (5-50 atm)[7] |
| Reagent Cost | High | Medium | Low (reagents), High (equipment) |
| Safety Concerns | Low (moisture sensitive) | High (HCN gas risk) | High (flammable H₂, pyrophoric catalyst) |
| Scalability | Poor (cost, waste) | Poor (safety, waste) | Excellent |
| Waste Profile | High (Borate salts) | High (Cyanide salts) | Very Low (Water) |
Detailed Experimental Protocols
Protocol for Route A: Synthesis using Sodium Triacetoxyborohydride
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (5.0 g, 50 mmol, 1.0 equiv) and cyclopentanone (4.6 g, 55 mmol, 1.1 equiv).
-
Solvent: Dissolve the reactants in 100 mL of anhydrous dichloromethane.
-
Addition: Add glacial acetic acid (0.3 g, 5 mmol, 0.1 equiv) to the solution to catalyze imine formation.
-
Reducing Agent: Carefully add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reagent and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Protocol for Route C: Synthesis via Catalytic Hydrogenation
-
Setup: To a 500 mL stainless steel pressure reactor (autoclave), add 3-aminopiperidine (20.0 g, 200 mmol, 1.0 equiv) and cyclopentanone (18.5 g, 220 mmol, 1.1 equiv).
-
Catalyst & Solvent: Add 200 mL of methanol as the solvent, followed by 5% Palladium on Carbon (2.0 g, 10 wt% of starting amine), added carefully under a nitrogen atmosphere.
-
Reaction Conditions: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 10 atm (approx. 150 psi) with hydrogen.
-
Heating & Stirring: Begin vigorous stirring and heat the reactor to 60°C. Maintain the temperature and pressure for 6 hours. Monitor the reaction by observing hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 50 mL of methanol.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is often of sufficient purity (>95%) for subsequent use. If necessary, it can be purified by vacuum distillation.
Conclusion and Recommendations
The choice of synthetic route to this compound is fundamentally a question of scale and available resources.
-
For small-scale laboratory synthesis (milligrams to a few grams) aimed at rapid lead generation or structure-activity relationship (SAR) studies, Route A (using NaBH(OAc)₃) is the superior choice. Its operational simplicity, mild conditions, and high yields outweigh the higher reagent cost.
-
For large-scale production (kilograms and beyond), Route C (Catalytic Hydrogenation) is unequivocally the preferred method. Its excellent atom economy, low reagent cost, and streamlined workup make it the only economically and environmentally viable option for industrial applications, despite the initial capital investment in specialized equipment.
Route B (using NaBH₃CN) is largely considered obsolete for new process development due to the significant safety hazards associated with cyanide, especially when safer and equally effective alternatives like Route A exist.
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A Comparative Guide to Validating the Purity of Synthesized 1-Cyclopentylpiperidin-3-amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, in-depth analysis of methodologies for validating the purity of synthesized 1-Cyclopentylpiperidin-3-amine, a chiral piperidine derivative of interest in medicinal chemistry. Recognizing the criticality of purity on pharmacological outcomes, this document moves beyond a simple listing of procedures to offer a comparative analysis of orthogonal analytical techniques. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and thermally stable impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to purity assessment.
Introduction: The Synthetic Landscape and Anticipated Impurities
This compound is a chiral secondary amine whose pharmacological profile is intrinsically linked to its stereochemical and chemical purity. A common and efficient synthetic route to this compound is the reductive amination of 1-Cyclopentyl-3-piperidinone with an amine source, or the N-alkylation of 3-aminopiperidine with a cyclopentyl electrophile (e.g., cyclopentanone followed by reduction). Understanding the synthetic pathway is paramount as it informs the potential impurity profile.
Based on these synthetic strategies, the primary impurities of concern are:
-
Starting Materials: Unreacted 1-Cyclopentyl-3-piperidinone or 3-aminopiperidine and cyclopentanone.
-
By-products: 1-Cyclopentylpiperidin-3-ol, formed from the reduction of the ketone starting material.
-
Stereoisomers: The presence of the undesired enantiomer of this compound.[1]
-
Process-Related Impurities: Reagents, solvents, and by-products from the synthesis of the starting materials themselves.
A robust purity validation strategy must employ a suite of orthogonal analytical techniques capable of detecting, identifying, and quantifying these potential contaminants.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific purity question being addressed. Here, we compare the strengths and applications of HPLC, GC-MS, and NMR spectroscopy for the comprehensive analysis of this compound.
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity | High resolution of enantiomers. | Requires derivatization for UV detection. |
| GC-MS | Volatile Impurities & Structural Elucidation | High sensitivity and structural information from fragmentation. | Not suitable for thermally labile compounds. |
| NMR Spectroscopy | Structural Confirmation & Quantification | Provides detailed structural information and can be quantitative. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols and Data Interpretation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Rationale: this compound is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for separating and quantifying enantiomers. A significant challenge with this analyte is its lack of a UV chromophore, necessitating a pre-column derivatization step to introduce a UV-active moiety.[2]
Workflow for Chiral HPLC Analysis:
Sources
A Comparative Guide to the Cross-Reactivity of 1-Cyclopentylpiperidin-3-amine-Based Compounds
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Among its many derivatives, 1-Cyclopentylpiperidin-3-amine and its analogs represent a chemical space of significant interest due to their potential therapeutic applications. However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound-based compounds, offering a blend of theoretical insights and practical, data-driven methodologies for researchers, scientists, and drug development professionals.
The core principle of this guide is to move beyond mere data presentation and delve into the causality behind experimental choices. Understanding why certain assays are chosen and how to interpret the resulting data is paramount for making informed decisions in the preclinical phase of drug development.[4][5]
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target activity, or cross-reactivity, is a major contributor to drug candidate attrition.[6] Unforeseen interactions with unintended biological targets can lead to adverse effects, ranging from mild side effects to severe toxicity. For piperidine-containing compounds, which are known to interact with a wide range of biological targets including G-protein coupled receptors (GPCRs) and ion channels, a thorough and early assessment of their selectivity is not just recommended—it is critical.[7][8]
Early-stage profiling allows for:
-
Risk Mitigation: Identifying potential liabilities before significant resources are invested.[9]
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Mechanism Deconvolution: Understanding the full pharmacological profile of a compound.
This guide will compare three hypothetical this compound analogs (Compound A, Compound B, and Compound C) against a panel of common off-targets to illustrate a practical approach to cross-reactivity assessment.
Designing a Robust Cross-Reactivity Screening Cascade
A well-designed screening cascade is a multi-tiered approach that starts with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for hits identified in the initial screens. This strategy balances cost, throughput, and data quality.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A tiered approach to cross-reactivity screening.
Comparative Data Analysis
To illustrate the application of this workflow, we present hypothetical data for three this compound analogs. These compounds are initially designed as antagonists for a specific GPCR, Target X.
Table 1: Primary Target Affinity and Broad Panel Screening Results
| Compound | Target X Ki (nM) | Off-Target Hits (>50% Inhibition @ 10 µM) |
| Compound A | 5.2 | 5-HT2B, M1, H1, hERG |
| Compound B | 15.8 | H1, α1A |
| Compound C | 2.5 | None |
Data is hypothetical for illustrative purposes.
Interpretation and Causality:
-
Compound C demonstrates the highest affinity for the primary target and a clean profile in the broad panel screen, making it the most promising candidate from a selectivity standpoint.
-
Compound A , despite its high primary target affinity, shows multiple off-target hits, including the hERG channel, which is a critical liability due to its association with cardiotoxicity.[10]
-
Compound B exhibits moderate affinity for the primary target and fewer off-target hits than Compound A, suggesting a potentially better safety profile, though further investigation into the H1 and α1A interactions is warranted.
Tier 2: Unraveling Functional Activity
The next logical step is to assess the functional consequences of the observed off-target binding. This is crucial as a compound can be a potent binder but have no functional effect (i.e., be a silent antagonist), or it could be an agonist or inverse agonist.
Experimental Protocol: cAMP Functional Assay for GPCR Off-Targets
This protocol outlines a typical cell-based assay to determine the functional activity of compounds at Gs or Gi-coupled GPCRs.
-
Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT2B, M1, H1, α1A).
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A and B) and a known agonist for the receptor.
-
Assay Procedure:
-
For Gs-coupled receptors, add the compounds followed by a sub-maximal concentration of the agonist.
-
For Gi-coupled receptors, add the compounds and then stimulate with an appropriate agonist (e.g., forskolin) to induce cAMP production.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA).
-
Data Analysis: Plot concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Table 2: Functional Activity at Off-Target Receptors
| Compound | Off-Target | Assay Type | Functional Activity (IC50/EC50, µM) |
| Compound A | 5-HT2B | cAMP | Antagonist, IC50 = 0.8 |
| M1 | Calcium Flux | Antagonist, IC50 = 1.2 | |
| H1 | Calcium Flux | Inverse Agonist, EC50 = 2.5 | |
| hERG | Patch Clamp | Blocker, IC50 = 5.1 | |
| Compound B | H1 | Calcium Flux | Antagonist, IC50 = 9.8 |
| α1A | Calcium Flux | Antagonist, IC50 = 7.5 |
Data is hypothetical for illustrative purposes.
Interpretation and Causality:
-
Compound A's inverse agonism at the H1 receptor could lead to antihistaminic side effects. The potent hERG blockade is a significant safety concern.
-
Compound B acts as a relatively weak antagonist at both H1 and α1A receptors, suggesting a lower risk of off-target effects at therapeutic concentrations.
Visualizing Potential Off-Target Signaling
Understanding the downstream consequences of off-target interactions is crucial. For instance, antagonism of the M1 muscarinic receptor can lead to cognitive side effects.
Caption: Potential off-target signaling of Compound A at the M1 receptor.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of this compound-based compounds. The hypothetical data highlights the importance of progressing beyond simple binding assays to functional and mechanistic studies.
-
Compound C emerges as the most promising lead due to its high selectivity.
-
Compound A , despite its potency, carries significant safety liabilities.
-
Compound B represents a candidate that may be amenable to further optimization to improve its selectivity profile.
For any of these compounds to progress, further in-depth studies, including in vivo safety pharmacology, would be necessary.[5][9] The principles and methodologies outlined in this guide provide a robust foundation for making data-driven decisions in the complex but rewarding field of drug discovery.
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Navigating the Metabolic Maze: A Comparative Guide to the Metabolic Stability of 1-Cyclopentylpiperidin-3-amine and its Analogs
In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of 1-Cyclopentylpiperidin-3-amine, a representative piperidine-containing scaffold, with its structural analogs. We will explore the underlying biochemical principles, present illustrative experimental data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.
The piperidine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as basicity and water solubility.[1] However, the piperidine ring and its substituents are also susceptible to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[2][3][4] Understanding the structure-metabolism relationships (SMRs) within this chemical class is paramount for designing drug candidates with optimized pharmacokinetic profiles.[5][6][7][8]
Comparative Metabolic Stability: An Illustrative Analysis
To contextualize the metabolic liabilities of this compound, we will compare it to a set of hypothetical, yet biochemically plausible, analogs. The following data, presented for illustrative purposes, reflects typical outcomes from an in vitro metabolic stability assay using human liver microsomes (HLM). In such assays, a higher half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[9][10]
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent-01 | This compound | - | 45 | 30.8 |
| Analog-A | Piperidin-3-amine | N-dealkylation | > 120 | < 11.5 |
| Analog-B | 1-(Hydroxycyclopentyl)piperidin-3-amine | Cyclopentyl Hydroxylation | 25 | 55.4 |
| Analog-C | 1-Cyclohexylpiperidin-3-amine | N-substituent Modification | 60 | 23.1 |
This data is hypothetical and intended for illustrative purposes to demonstrate common metabolic trends.
Analysis of Structure-Metabolism Relationships:
-
Parent-01 (this compound): This compound exhibits moderate metabolic stability. Its primary metabolic liabilities are likely N-dealkylation of the cyclopentyl group and oxidation of both the cyclopentyl and piperidine rings.[2][11][12]
-
Analog-A (Piperidin-3-amine): The N-dealkylated metabolite of the parent compound, this analog is predicted to have significantly higher metabolic stability. The removal of the lipophilic cyclopentyl group reduces its affinity for the active sites of CYP enzymes. This is a common observation, as N-dealkylation is a major metabolic pathway for many piperidine-containing drugs.[2][11][13]
-
Analog-B (1-(Hydroxycyclopentyl)piperidin-3-amine): Hydroxylation is a common metabolic transformation catalyzed by CYP enzymes.[14] The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its excretion. This analog is expected to be less stable than the parent compound.
-
Analog-C (1-Cyclohexylpiperidin-3-amine): The metabolic stability of this analog is slightly improved compared to the parent compound. The subtle change in the cycloalkyl substituent can influence how the molecule fits into the active site of metabolizing enzymes, thereby altering the rate of metabolism.[14]
Principal Metabolic Pathways
The metabolism of this compound and its analogs is primarily governed by CYP450-mediated oxidation. The following diagram illustrates the most probable metabolic transformations.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound. The objective is to measure the rate of disappearance of the parent compound over time when incubated with human liver microsomes in the presence of necessary cofactors.[15][16][17]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLM) (e.g., from a commercial supplier)[18]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and the HLM solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.[17]
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[21]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .[21]
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the in vitro metabolic stability assay workflow.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion
The metabolic stability of this compound and its analogs is a multifaceted issue influenced by the interplay of various structural features and their interactions with metabolic enzymes. The illustrative data and metabolic pathways presented in this guide underscore the importance of early and systematic evaluation of metabolic stability in drug discovery. By employing robust in vitro assays, such as the human liver microsomal stability assay, researchers can gain critical insights into the metabolic fate of their compounds, enabling the rational design of molecules with improved pharmacokinetic properties and a higher probability of clinical success. The strategic modification of metabolic "soft spots," such as sites of N-dealkylation and hydroxylation, is a key strategy in optimizing lead compounds into viable drug candidates.[22][23]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
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Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]
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Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). Journal of Personalized Medicine. [Link]
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Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). Journal of Mass Spectrometry. [Link]
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Major pathways of alfentanil metabolism in vitro: piperidine N-dealkylation to noralfentanil and amide N-dealkylation to AMX. ResearchGate. [Link]
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 1-Cyclopentylpiperidin-3-amine
This guide provides an in-depth, comparative analysis of the validation process for an analytical method designed to quantify 1-Cyclopentylpiperidin-3-amine, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, compare the selected method against viable alternatives, and present a complete validation workflow grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge and Strategic Method Selection
This compound is a saturated cyclic amine. From an analytical perspective, this structure presents two primary challenges:
-
Lack of a Strong Chromophore: The molecule does not possess a UV-absorbing chromophore, making direct quantification by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) difficult.
-
High Polarity and Basicity: The amine groups can lead to poor peak shape (tailing) on traditional reversed-phase columns due to strong interactions with residual silanols.[4]
To address these challenges, a robust analytical strategy is required. While several techniques could be considered, we will focus on validating an RP-HPLC method with pre-column derivatization, and compare it conceptually with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC with Pre-column Derivatization | Analyte is chemically modified to attach a UV-active molecule before chromatographic separation.[5][6] | Excellent for routine QC, cost-effective, robust, utilizes standard laboratory equipment. | Requires an additional, highly reproducible derivatization step; potential for side-reactions. | Routine quality control, purity testing, and stability sample analysis. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase.[7] | High resolution for volatile and thermally stable compounds. | This compound has low volatility; derivatization is often necessary to increase volatility and reduce peak tailing.[4] | Analysis of residual solvents or volatile impurities, not ideal for the primary analyte. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly specific detection based on mass-to-charge ratio. | Extremely high sensitivity and specificity; does not require a chromophore. | Higher equipment cost, more complex method development, less robust for routine QC environments. | Trace-level impurity identification, bioanalytical studies, and characterization of degradation products. |
For the purpose of routine quality control and release testing, where robustness, cost-effectiveness, and reliability are paramount, RP-HPLC with pre-column derivatization emerges as the most suitable choice. We will proceed with the validation of this method.
The Validation Master Plan: An ICH Q2(R2) Framework
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] Our validation protocol is designed around the core performance characteristics defined in the ICH Q2(R2) guideline.[1][2]
Caption: High-level workflow for analytical method validation.
Experimental Protocols & Data Analysis
Specificity and Forced Degradation
Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradants, and matrix components.[8][9][10] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.[11][12][13]
Caption: Experimental workflow for the forced degradation study.
Protocol:
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Apply Stress: Expose the solution to the following conditions as per ICH guidelines[14]:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization & Dilution: Neutralize the acid and base samples. Dilute all samples to a target concentration.
-
Analysis: Perform pre-column derivatization using a suitable agent (e.g., Dansyl Chloride) and analyze by HPLC alongside an unstressed control sample.
Acceptance Criteria & Data Summary: The method is specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity index is greater than a set threshold (e.g., > 0.999), indicating no co-eluting impurities. The target degradation is typically 5-20%.[12]
| Stress Condition | % Assay of Analyte | % Degradation | Resolution of Closest Peak | Peak Purity Index |
| Unstressed Control | 100.0 | 0.0 | N/A | > 0.999 |
| Acid Hydrolysis | 88.5 | 11.5 | 3.1 | > 0.999 |
| Base Hydrolysis | 91.2 | 8.8 | 4.5 | > 0.999 |
| Oxidation | 85.1 | 14.9 | 2.8 | > 0.999 |
| Thermal | 98.6 | 1.4 | N/A | > 0.999 |
| Photolytic | 96.4 | 3.6 | 3.9 | > 0.999 |
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte.[8][15] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3][8]
Protocol:
-
Prepare a stock solution of the derivatized analyte.
-
Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically covers 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Data Summary: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 50 | 498,500 |
| 75 | 75 | 751,200 |
| 100 | 100 | 1,002,100 |
| 125 | 125 | 1,249,500 |
| 150 | 150 | 1,503,000 |
-
Linear Regression:
-
Equation: y = 10015x - 850
-
Correlation Coefficient (r²): 0.9998
-
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[16][17] It is typically determined by recovery studies.
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level (for a total of nine determinations).[8][10]
-
Analyze the samples and calculate the percentage of analyte recovered.
Acceptance Criteria & Data Summary: The mean percent recovery should be within 98.0% to 102.0%.[18]
| Spike Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.5 | 99.4 |
| 80 | 80.0 | 80.3 | 100.4 |
| 80 | 80.0 | 79.8 | 99.8 |
| Mean at 80% | 99.9 | ||
| 100 | 100.0 | 101.1 | 101.1 |
| 100 | 100.0 | 99.5 | 99.5 |
| 100 | 100.0 | 100.3 | 100.3 |
| Mean at 100% | 100.3 | ||
| 120 | 120.0 | 119.2 | 99.3 |
| 120 | 120.0 | 121.0 | 100.8 |
| 120 | 120.0 | 120.5 | 100.4 |
| Mean at 120% | 100.2 |
Precision
Precision is the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[16][17]
Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set and for all data combined.
Acceptance Criteria & Data Summary: The %RSD should not be more than 2.0%.[19]
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 | 100.5% | 99.8% |
| Replicate 2 | 99.8% | 100.7% |
| Replicate 3 | 101.0% | 101.2% |
| Replicate 4 | 100.2% | 99.5% |
| Replicate 5 | 99.5% | 100.9% |
| Replicate 6 | 100.8% | 100.3% |
| Mean | 100.3% | 100.4% |
| SD | 0.58 | 0.65 |
| %RSD (Repeatability) | 0.58% | 0.65% |
| Overall %RSD (Intermediate Precision) | \multicolumn{2}{c | }{0.75%} |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] LOD is the lowest amount that can be detected but not necessarily quantified.[8]
Protocol: These are determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) The standard deviation of the y-intercepts of regression lines can be used as σ.
Acceptance Criteria & Data Summary: The LOQ value should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
| Parameter | Value |
| Slope (S) | 10015 |
| SD of Intercept (σ) | 950 |
| LOD (Calculated) | 0.31 µg/mL |
| LOQ (Calculated) | 0.95 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3][10]
Protocol: Vary key HPLC parameters one at a time and assess the effect on system suitability parameters (e.g., peak tailing, resolution) and results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.1 units)
-
Mobile Phase Organic Composition (± 1%)
Acceptance Criteria & Data Summary: System suitability requirements must be met under all varied conditions, and the assay results should not deviate significantly from the nominal value.
| Parameter Varied | Value | Resolution | Tailing Factor | % Assay |
| Nominal | 1.0 mL/min, 30°C, pH 3.0 | 4.5 | 1.1 | 100.3 |
| Flow Rate | 0.9 mL/min | 4.8 | 1.1 | 100.1 |
| Flow Rate | 1.1 mL/min | 4.2 | 1.1 | 100.5 |
| Temperature | 28°C | 4.3 | 1.2 | 99.8 |
| Temperature | 32°C | 4.6 | 1.1 | 100.6 |
| pH | 2.9 | 4.4 | 1.1 | 100.0 |
| pH | 3.1 | 4.5 | 1.2 | 100.4 |
Conclusion
The validated RP-HPLC method, incorporating a pre-column derivatization step, has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive data show that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability testing. While more sensitive techniques like LC-MS/MS exist and are valuable for specialized applications, this validated HPLC-UV method provides a reliable, cost-effective, and transferable solution that meets the stringent requirements of the pharmaceutical industry.
References
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- Key Parameters for Analytical Method Valid
- ICH Q2(R2)
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma.
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- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- The 6 Key Aspects of Analytical Method Valid
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- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2).
- Facile and Green Synthesis of Satur
- What are the methods for identifying primary, secondary, and tertiary amines in chemistry? (2024, March 21). Quora.
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
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- Cyclic amine – Knowledge and References. (n.d.). Taylor & Francis.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems.
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- Piperidin-3-amine. (n.d.).
- Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (n.d.).
- Detection of 1°, 2°, and 3° Amines: A Color Variation of the Hinsberg Test. (2022, August 29).
- Piperidin-3-amine dihydrochloride. (n.d.).
- 1-Nitrosopiperidin-3-amine. (2023, August 18).
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A Comparative Docking Analysis of 1-Cyclopentylpiperidin-3-amine Derivatives as Potential IKK-2 Inhibitors
This guide provides a comprehensive comparative analysis of novel 1-Cyclopentylpiperidin-3-amine derivatives as potential inhibitors of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway implicated in inflammatory diseases and cancer.[1] We will explore the principles of molecular docking, present a detailed, validated protocol for in silico screening, and analyze the predicted binding affinities and interaction modes of these derivatives against a known IKK-2 inhibitor. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating this promising class of compounds.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids.[2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize interactions with biological targets.[2] The this compound core, in particular, offers a unique combination of a bulky, lipophilic cyclopentyl group and a reactive amine handle, suggesting potential for high-affinity and selective binding to various enzymatic pockets.
This guide focuses on the comparative evaluation of these derivatives against IκB kinase 2 (IKK-2). IKK-2 is a serine-threonine kinase that plays a pivotal role in activating the NF-κB transcription factor, a central regulator of inflammatory and immune responses.[1] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory conditions and cancers, making IKK-2 a highly attractive target for therapeutic intervention.[1] By employing molecular docking, we can predict how structural modifications to the this compound scaffold influence its binding to the IKK-2 active site, thereby guiding the design of more potent and selective inhibitors.
The Imperative of Validated In Silico Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3] It is an indispensable tool in modern drug discovery, enabling the rapid screening of large virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor recognition.
However, the predictive power of any docking study is contingent upon the rigor of its methodology.[4][5] A self-validating system is crucial for ensuring the trustworthiness of the results.[6] This involves a critical step: protocol validation . Before screening novel compounds, the chosen docking software and parameters must be validated by demonstrating their ability to accurately reproduce the known binding pose of a co-crystallized ligand within the target's active site.[6] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, confirming that the protocol is reliable.[6][7]
Experimental Design and Detailed Methodology
This section outlines a comprehensive, step-by-step protocol for a comparative docking study of this compound derivatives against IKK-2.
Target Protein Selection and Preparation
-
Target: Human IκB kinase 2 (IKK-2).
-
Rationale: As a key kinase in the pro-inflammatory NF-κB pathway, selective IKK-2 inhibitors are sought after for treating various inflammatory diseases.[1]
-
Protocol:
-
Obtain Crystal Structure: Download the 3D crystal structure of human IKK-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4KIK.
-
Protein Preparation: Utilize a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio) for this process.
-
Remove all water molecules and non-essential co-factors from the PDB file.
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
-
Assign correct bond orders and formal charges.
-
Perform a constrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes while keeping heavy atom positions fixed. The prepared protein is now ready for docking.
-
-
Ligand Preparation
-
Test Ligands: A series of hypothetical this compound derivatives with varying substitutions (R-groups) at the 3-amino position.
-
Reference Ligand: A known, potent IKK-2 inhibitor to serve as a positive control. Compound 17 from a study on piperidinyl aminopyrimidine derivatives will be used as a reference due to its demonstrated potent and selective inhibitory activity against IKK-2.[1]
-
Protocol:
-
2D Sketching: Draw the structures of the derivatives and the reference compound using a chemical drawing tool (e.g., ChemDraw).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Assign proper atom types and charge states. Minimize the energy of each ligand using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's starting geometry is realistic.
-
Molecular Docking Workflow
The overall workflow for the comparative docking study is visualized below.
Caption: Workflow for the comparative molecular docking study.
-
Protocol:
-
Grid Generation: Define the active site for docking by creating a grid box centered on the co-crystallized ligand from the original PDB file. The box should be large enough (e.g., 20x20x20 Å) to allow the test ligands rotational and translational freedom.
-
Docking Simulation: Use a validated docking program like AutoDock Vina or Glide. For this guide, we'll reference the general procedure for Glide (Schrödinger).
-
Select the prepared protein structure and the set of prepared ligands.
-
Specify the defined grid box.
-
Run the docking simulation using standard precision (SP) or extra precision (XP) mode. The algorithm will systematically sample conformations of each ligand within the active site and rank them using a scoring function.
-
-
Post-Docking Analysis: The output will provide several docked poses for each ligand, along with their corresponding docking scores (e.g., GlideScore or binding affinity in kcal/mol).
-
Results and Comparative Analysis
This section presents the hypothetical results of the docking study, comparing three this compound derivatives against the reference IKK-2 inhibitor.
Quantitative Data Summary: Docking Scores
The docking scores, representing the predicted binding affinity, are summarized below. A more negative score indicates a stronger predicted binding interaction.
| Compound ID | Structure | R-Group on 3-Amine | Predicted Binding Affinity (kcal/mol) |
| Reference | Known IKK-2 Inhibitor[1] | N/A | -9.8 |
| Derivative 1 | This compound | -H | -7.2 |
| Derivative 2 | N-acetyl-1-(1-cyclopentylpiperidin-3-yl) | -C(O)CH₃ | -8.1 |
| Derivative 3 | 1-(1-cyclopentylpiperidin-3-yl)-3-phenylurea | -C(O)NH-Ph | -9.5 |
Binding Mode and Interaction Analysis
Visual inspection of the top-ranked poses provides critical insights into the molecular interactions driving binding affinity.
-
Reference Inhibitor: The reference compound is predicted to form key hydrogen bonds with the hinge region residues of the IKK-2 active site, a common binding motif for kinase inhibitors. Additional hydrophobic interactions with surrounding nonpolar residues stabilize the complex.
-
Derivative 3 (Most Potent): The top-scoring derivative, with a phenylurea substitution, demonstrates a highly favorable binding mode. Its predicted binding affinity of -9.5 kcal/mol is comparable to the reference inhibitor.
-
Key Interactions: The urea moiety is crucial, with one carbonyl oxygen acting as a hydrogen bond acceptor with a backbone NH group in the hinge region, and the terminal phenyl-NH group acting as a hydrogen bond donor.
-
The cyclopentyl group occupies a hydrophobic pocket, contributing significantly to the binding affinity.
-
The terminal phenyl group engages in π-π stacking with a tyrosine residue at the back of the active site.
-
This analysis suggests a preliminary Structure-Activity Relationship (SAR) : extending the 3-amino substituent with groups capable of forming hydrogen bonds and engaging in hydrophobic interactions significantly enhances the binding affinity for the IKK-2 active site. The simple amine (Derivative 1) and the smaller acetyl group (Derivative 2) lack the extensive interactions seen with the phenylurea moiety of Derivative 3.
Visualization of Key Molecular Interactions
The following diagram illustrates the predicted key interactions for the most promising candidate, Derivative 3, within the IKK-2 active site.
Caption: Key interactions of Derivative 3 in the IKK-2 active site.
Conclusion and Future Directions
This guide demonstrates a validated, systematic approach to evaluating novel this compound derivatives through comparative molecular docking. Our in silico results indicate that this scaffold holds significant promise for developing IKK-2 inhibitors. Specifically, the derivatization of the 3-amine position with a phenylurea group (Derivative 3) is predicted to achieve a binding affinity comparable to known potent inhibitors by establishing a network of hydrogen bonds, hydrophobic interactions, and π-π stacking within the enzyme's active site.
The findings from this computational study provide a strong rationale for the next steps in the drug discovery pipeline:
-
Synthesis: Chemical synthesis of the most promising derivatives, particularly Derivative 3 and its analogs.
-
In Vitro Validation: Experimental validation of the docking predictions through in vitro enzymatic assays to determine the IC50 values of the synthesized compounds against IKK-2.[4]
-
Selectivity Profiling: Testing the compounds against other kinases to ensure selectivity for IKK-2, which is crucial for minimizing off-target effects.
By integrating computational predictions with experimental validation, we can accelerate the identification and optimization of novel, effective, and selective IKK-2 inhibitors based on the versatile this compound scaffold.
References
-
ResearchGate. How to validate the molecular docking results? Available at: [Link]
-
García-Sosa, A. T., et al. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
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Panda, S. S., et al. Molecular Docking Studies: The Success Should Overrule the Doubts. EC Pharmaceutical Science. Available at: [Link]
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Kent, R. L., et al. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega. Available at: [Link]
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Dawood, R. S., & Dayl, S. A. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Cogent Chemistry. Available at: [Link]
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Szałach, A., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]
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Zavodszky, M. I., & Kuhn, L. A. Lessons from Docking Validation. Journal of Medicinal Chemistry. Available at: [Link]
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Naz, H., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. Available at: [Link]
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Al-Zahrani, A. A., et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Available at: [Link]
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ResearchGate. Structure activity relationship. [Scientific Diagram]. Available at: [Link]
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Grice, C. A., et al. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Shravani, K., et al. Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
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Bakulina, O., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Rothman, R. B., et al. Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, J. K., et al. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Senior Application Scientist’s Guide to Assessing the Enantiomeric Excess of 1-Cyclopentylpiperidin-3-amine
The stereochemical purity of chiral piperidine intermediates is a cornerstone of modern pharmaceutical development, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1][2] For a molecule such as 1-Cyclopentylpiperidin-3-amine, a versatile building block, the precise quantification of its enantiomeric composition is not merely a procedural step but a critical quality attribute.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess (ee) of this compound. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind methodological choices, empowering researchers to select and implement the most suitable technique for their specific analytical challenge. The methods under review are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.[1][3]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most established and versatile technique for enantiomeric separation in the pharmaceutical industry.[4] Its power lies in the direct separation of enantiomers through differential interactions with a chiral stationary phase (CSP).[5][6] The vast array of commercially available CSPs allows for method development across various modes, including normal-phase, reversed-phase, and polar organic, providing broad applicability.[4][7]
Causality Behind Experimental Choices
For this compound, a secondary amine, two key characteristics dictate our HPLC strategy. First, its basic nature necessitates the use of a mobile phase additive, like diethylamine (DEA), to prevent peak tailing by neutralizing acidic sites on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[5] Second, the molecule lacks a significant UV-absorbing chromophore, making direct UV detection insensitive. To overcome this, we employ a pre-column derivatization strategy, reacting the amine with an agent that introduces a chromophore, such as p-toluenesulfonyl chloride (PTSC). This approach was successfully validated for the closely related piperidin-3-amine.[8] The resulting sulfonamide is readily detectable at low wavelengths.
Experimental Protocol: Pre-column Derivatization HPLC-UV
-
Derivatization:
-
To 1 mg of this compound in a vial, add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 1.5 equivalents of a base (e.g., Triethylamine).
-
Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours or until completion, monitored by a suitable method like TLC.
-
Quench the reaction with a small amount of water and extract the derivatized product. Dry the organic layer and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Analysis:
-
Quantification:
Anticipated Data
| Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative |
| Retention Time (t_R) | ~12.5 min | ~15.0 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Peak Area (example) | 98.5% | 1.5% |
| Calculated ee | \multicolumn{2}{ | c |
HPLC Workflow Diagram
Caption: Workflow for ee determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, or can be made so, chiral GC offers exceptional resolving power and sensitivity.[1][4] The separation mechanism is analogous to HPLC, relying on differential interactions with a CSP, typically a cyclodextrin-based phase coated onto a capillary column.[1][12]
Causality Behind Experimental Choices
This compound itself has limited volatility due to its amine functional group. Therefore, derivatization is essential not only to increase volatility but also to improve chromatographic performance.[1][4] A common and effective approach for amines is acylation with an agent like trifluoroacetic anhydride (TFAA).[1] The resulting trifluoroacetamide is significantly more volatile and thermally stable, making it ideal for GC analysis. A flame ionization detector (FID) is suitable for this derivatized compound, offering robust and universal detection of organic molecules.
Experimental Protocol: Derivatization GC-FID
-
Derivatization:
-
Dissolve ~1 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane) in a sealed vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the sealed vial at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[1][4]
-
Chiral Column: A cyclodextrin-based capillary column, such as Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.[1]
-
-
Injector and Detector Temperature: 250 °C.[1]
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Quantification:
-
Calculate the enantiomeric excess based on the integrated peak areas from the FID signal.
-
Anticipated Data
| Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative |
| Retention Time (t_R) | ~18.2 min | ~18.7 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Peak Area (example) | 2.5% | 97.5% |
| Calculated ee | \multicolumn{2}{ | c |
GC Workflow Diagram
Caption: Workflow for ee determination by Chiral GC.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a fundamentally different, yet powerful, approach for ee determination. In a standard (achiral) NMR environment, enantiomers are indistinguishable. The core principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[13] Diastereomers have different physical properties and, crucially, produce distinct signals in an NMR spectrum, allowing for direct quantification via integration.[13]
Causality Behind Experimental Choices
The selection of an appropriate CDA is critical. For a chiral amine, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a gold-standard CDA.[14][15] It is typically used as its more reactive acid chloride form. It reacts with the amine to form stable diastereomeric amides.[16][17] The presence of the trifluoromethyl (-CF₃) group is particularly advantageous, as a ¹⁹F NMR spectrum provides a very clean background and sharp signals for accurate integration.[17] Furthermore, analysis of the ¹H NMR chemical shifts can be used to determine the absolute configuration of the starting amine, a significant advantage of this technique.[16] A high-field NMR spectrometer (≥400 MHz) is recommended to ensure sufficient resolution of the diastereomeric signals.[13]
Experimental Protocol: Mosher's Amide Analysis via NMR
-
Reaction:
-
This procedure should be performed in two separate, dry NMR tubes.
-
Tube 1 ((R)-MTPA amide): Dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add a small molar excess (~1.1 eq) of (R)-(-)-Mosher's acid chloride and a drop of pyridine or triethylamine to scavenge the HCl byproduct.
-
Tube 2 ((S)-MTPA amide): Prepare identically, but use (S)-(+)-Mosher's acid chloride.
-
Seal the tubes and allow the reactions to proceed to completion (typically < 30 minutes at room temperature).
-
-
NMR Analysis:
-
Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).[13]
-
Experiment: Acquire standard ¹H and ¹⁹F NMR spectra for the contents of one of the tubes (the diastereomeric ratio will be the same regardless of which MTPA enantiomer is used).
-
Data Processing: Carefully phase and baseline correct the spectra.
-
-
Quantification:
-
In either the ¹H or ¹⁹F spectrum, identify the well-resolved signals corresponding to the two diastereomers.
-
Integrate the areas of these two distinct signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine.
-
Calculate the ee% from the integration values.
-
Anticipated Data (¹⁹F NMR)
| Diastereomer | Chemical Shift (δ) | Integral Value |
| Formed from (R)-Amine | ~ -71.5 ppm | 1.00 |
| Formed from (S)-Amine | ~ -71.8 ppm | 0.02 |
| Calculated ee | \multicolumn{2}{ | c |
NMR/CDA Workflow Diagram
Caption: Workflow for ee determination by NMR with CDA.
Comparative Summary and Method Selection
The choice of the optimal analytical technique depends on a logical evaluation of the compound's properties and the specific analytical requirements of the task at hand.[1][4]
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Differential interaction with a solid chiral stationary phase.[3] | Differential interaction with a liquid chiral stationary phase in the gas phase.[4] | Formation of covalent diastereomers with distinct NMR signals.[13] |
| Sample Prep | Derivatization often required for UV detection.[4] | Derivatization required to ensure volatility and thermal stability.[1] | Derivatization is the core of the method. Simple mix-and-measure.[13] |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL). | Lower (requires mg of sample). |
| Accuracy | Excellent for ee >99%. | Excellent for ee >99%. | Good, but less precise for very high or low ee values due to integration limits. |
| Analysis Time | Moderate (15-30 min per run). | Moderate (20-40 min per run). | Rapid (<15 min per sample after prep). |
| Pros | Highly versatile, robust, and widely available. Gold standard for QC.[4] | Extremely high resolution, excellent for trace impurity detection. | Fast, requires no chromatographic method development, can determine absolute configuration.[3][16] |
| Cons | Can require extensive method development; chromophore may be necessary. | Limited to volatile/thermally stable compounds; derivatization is mandatory. | Lower sensitivity, potential for signal overlap, requires pure CDA, risk of kinetic resolution.[13] |
Conclusion for the Senior Application Scientist
For the rigorous, validated quality control of this compound batches, Chiral HPLC is the superior choice. Its robustness, accuracy, and established role in pharmaceutical analysis make it the most trustworthy method for final product release.[4]
For process development, where rapid reaction monitoring and screening of conditions are paramount, NMR with a Chiral Derivatizing Agent is exceptionally powerful. Its speed and the additional structural information it can provide (absolute configuration) make it an invaluable tool for the research and development chemist.[3]
Chiral GC , while highly effective, offers fewer advantages over HPLC for this specific analyte. The mandatory derivatization for both volatility (GC) and detection (HPLC) makes the preparatory steps comparable, but the broader applicability and instrumental availability of HPLC often make it the more practical choice in a drug development setting.
Ultimately, the selection is driven by the analytical goal. For definitive, quantitative purity assessment, chromatography is king. For rapid, informative screening, NMR provides an elegant and efficient solution.
References
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-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
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- A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods - Benchchem.
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Available from: [Link]
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]
- HPLC method for chiral separation of 7-Methylchroman-4-amine - Benchchem.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]
-
Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Mosher's acid. Wikipedia. Available from: [Link]
-
Enantiomeric excess. Wikipedia. Available from: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. Available from: [Link]
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. Available from: [Link]
-
Chiral HPLC Column. Phenomenex. Available from: [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH. Available from: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. Available from: [Link]
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A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. Available from: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyclopentylpiperidin-3-amine
This guide provides a detailed protocol for the safe handling and disposal of 1-Cyclopentylpiperidin-3-amine, a piperidine derivative likely utilized in pharmaceutical research and development.[1][2] Given the potential biological activity and hazardous nature of substituted amine compounds, adherence to stringent disposal procedures is paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety standards.
The procedures outlined herein are based on a conservative approach, treating this compound as a hazardous substance. This is informed by data on analogous chemical structures, such as other substituted piperazines and amines, which are known to cause severe skin burns, eye damage, and respiratory irritation.[3][4]
Hazard Assessment and Chemical Profile
Key Potential Hazards:
-
Corrosivity: Likely causes severe skin burns and serious eye damage.[3]
-
Irritation: Vapors may cause respiratory tract irritation.[4][5]
-
Reactivity: As a base, it can react violently with acids and strong oxidizing agents.[7][8]
| Potential Hazard | Associated Risk | Primary Precaution |
| Skin Contact | Severe burns, irritation | Wear chemical-impermeable gloves and a lab coat.[9] |
| Eye Contact | Serious, potentially permanent eye damage | Use safety glasses with side shields or chemical goggles.[4] |
| Inhalation | Respiratory tract irritation, potential long-term effects | Handle only in a well-ventilated area or chemical fume hood.[9] |
| Ingestion | Harmful or fatal | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] |
| Chemical Reactivity | Violent reaction, release of toxic fumes | Segregate from incompatible materials, especially acids and oxidizers.[7] |
Core Principles of Chemical Waste Disposal
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] The following principles are non-negotiable:
-
Do Not Drain Dispose: This chemical must never be poured down the sink or into any sewer system. Amines can be toxic to aquatic life and may damage plumbing infrastructure.[11]
-
Segregate Waste Streams: Keep amine waste separate from other chemical wastes to prevent dangerous reactions.[7][11] Specifically, maintain segregation from acidic waste and halogenated solvents.
-
Use Designated, Compatible Containers: Waste must be stored in containers that do not react with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass to minimize breakage risk.[10][12]
-
Label Accurately and Immediately: All waste containers must be properly labeled the moment waste is first added.[10][13]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Step 1: Container Selection and Preparation
-
Obtain a clean, dry, and chemically compatible waste container with a secure, screw-top cap.[12]
-
Ensure the container is in good condition, free from cracks or leaks.[12]
-
Affix a "Hazardous Waste" tag or label, which is available from your EHS department.[10]
Step 2: Waste Collection
-
Working inside a certified chemical fume hood, carefully transfer the this compound waste into the prepared container.
-
If transferring solutions, use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[13]
-
Securely cap the container immediately after adding waste. It should remain capped at all times unless you are actively adding more waste.[12]
Step 3: Labeling the Waste Container
-
Using a permanent marker, fill out the hazardous waste label completely and legibly.[10] Incomplete labels are a common reason for EHS to reject a waste pickup.
-
The label MUST include:
-
The words "Hazardous Waste" .[13]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10] If it is a mixture, list every single component and its approximate percentage.
-
Generator Information: The name of the Principal Investigator (PI) and the specific laboratory location (building and room number).[10]
-
Hazard Identification: Check the boxes for "Corrosive (Base)" and "Toxic".
-
Step 4: Storage Pending Disposal
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Ensure the container is stored in a secondary containment bin to catch any potential leaks.[15]
-
Segregate the amine waste container from acids, oxidizers, and other incompatible chemicals within the SAA.[7]
Step 5: Arranging for Disposal
-
Once the container is full or has been in the lab for the maximum allowed time (typically 90 days to one year, depending on your generator status and local rules), arrange for a pickup.[14][16]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which usually involves submitting an online or paper form to the EHS department.[10]
-
Do not move the waste from the laboratory yourself. Trained EHS professionals or licensed contractors will collect it for final disposal, which is typically high-temperature incineration.[17]
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following minimum PPE is required:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes that can cause severe eye damage.[4] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact, which can cause chemical burns.[9] |
| Body Protection | Flame-resistant laboratory coat | Protects against spills on clothing and skin.[15] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped items.[4] |
Spill and Emergency Procedures
For a Small Spill (Contained within the Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or an inert material like vermiculite or sand.
-
Carefully scoop the absorbent material into a designated waste bag or container.
-
Wipe the spill area with a suitable decontamination solution, followed by soap and water.
-
Label the bag or container of cleanup debris as "Hazardous Waste" with a complete list of contents and request a pickup.[12]
For a Large Spill, or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number or 911.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Provide emergency responders with the chemical name and any available safety information.
Diagrams for Procedural Clarity
Below are visual aids to reinforce the critical decision-making and segregation steps in the disposal process.
Caption: Decision workflow for disposing of this compound.
Caption: Chemical waste segregation within the laboratory.
References
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
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Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691–700. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Columbia University. Retrieved from [Link]
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Worker Exposures to Volatile Amines. (1991). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025). ResearchGate. Retrieved from [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products... (n.d.). WIT Press. Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Safety Data Sheet. (2025). NOVA Chemicals. Retrieved from [Link]
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Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved from [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved from [Link]
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Personal protective equipment for handling 1-Cyclopentylpiperidin-3-amine
Comprehensive Safety & Handling Guide: 1-Cyclopentylpiperidin-3-amine
Prepared by: Your Senior Application Scientist
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As this specific molecule is a substituted piperidine, its safety profile is guided by data from the parent heterocycle, piperidine, and similarly structured amine compounds. The protocols outlined below are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risk
This compound, as a member of the substituted piperidine and aliphatic amine family, presents a significant hazard profile that must be managed with robust engineering controls and appropriate personal protective equipment (PPE). The primary dangers are associated with its corrosive nature.
Based on aggregated data for closely related compounds, such as Piperidin-3-amine and 4-Cyclopentylpiperazin-1-amine, the primary hazards are:
-
Severe Skin Corrosivity and Burns: Direct contact can cause severe skin burns and damage.[1][2]
-
Serious Eye Damage: The chemical is corrosive to the eyes and can cause severe, potentially irreversible damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory system irritation.[1][3]
-
Toxicity if Swallowed: The substance is presumed to be harmful if ingested.[1][2]
Combustion of amine-containing compounds can also produce toxic and hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][4][5]
Hazard Summary Table
| Hazard Type | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed. | Ingestion |
| Skin Corrosion | Causes severe skin burns and irritation. | Dermal Contact |
| Eye Damage | Causes serious, potentially permanent eye damage. | Ocular Contact |
| Respiratory | May cause respiratory tract irritation. | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for exposure reduction.[4] However, appropriate PPE is mandatory to provide a secondary barrier of protection. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection
Standard safety glasses are insufficient . The corrosive nature of this compound requires more robust protection.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.
-
Recommended for Splash Risk: When handling larger quantities (>50 mL), performing transfers, or during reactions that could splash, a full-face shield must be worn in addition to chemical splash goggles .[6] This protects the entire face from corrosive splashes. Contact lenses should not be worn, as they can trap chemicals against the eye.[7]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential.
-
Material: Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility data.
-
Standard: Select gloves tested to a relevant standard such as EN 374 (Europe) or F739 (US).[7]
-
Practice: Always inspect gloves for tears or degradation before use.[7] Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[8]
-
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Additional Protection: For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron and arm sleeves should be used.[7]
Respiratory Protection
Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is required.[4][7]
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor/amine cartridges is recommended.[5] A full respiratory protection program, including fit testing, must be in place as per OSHA 1910.134.
Foot Protection
Closed-toe, chemical-resistant shoes must be worn in any area where this chemical is handled.[10]
Operational & Disposal Plans
A systematic approach to operations and disposal is critical for safety.
PPE Selection Workflow
The following diagram outlines the logic for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat: Put on the lab coat, ensuring full coverage.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) - to prevent cross-contamination:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out.
-
Lab Coat: Unbutton and remove the lab coat by touching only the inside surfaces.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if worn): Remove.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
-
PPE Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed professional service.[11]
-
Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.[11] Follow all local, state, and federal regulations, and use an approved waste disposal company.[1][11]
Emergency Response
Immediate and correct action is vital in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area.[6] Wearing the appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Collect the material into a suitable, closed container for hazardous waste disposal.[11]
References
- Safety Data Sheet for 4-Cyclopentylpiperazin-1-amine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC445050010&productDescription=4-CYCLOPENTYLPIPERAZIN-1-AMINE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- Safety Data Sheet for 4-Piperidinopiperidine. Santa Cruz Biotechnology.
- Hazard Summary: Piperidine. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1543.pdf]
- Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [URL: https://oreate.com/blog/understanding-piperidine-properties-uses-and-safety-precautions]
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [URL: https://www.jubilantpharma.com/images/sds_pdf/Piperidine.pdf]
- Safety Data Sheet. NOVA Chemicals. (2025-04-21). Note: This is a general SDS example, specific chemical not listed. [URL: https://www.novachem.com/wp-content/uploads/2023/12/Pipeline-Condensate-EN-GHS-SDS-NOVA-Chemicals-12-07-2023.pdf]
- Safety Data Sheet for Cyclopropylamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC111620050&productDescription=CYCLOPROPYLAMINE+99%25+5ML&vendorId=VN00032119&countryCode=US&language=en]
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- PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperidin-3-amine-dihydrochloride]
- PubChem Compound Summary for CID 16211333, (3R)-Piperidin-3-amine--hydrogen chloride (1/2). National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16211333]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

